SZ1676
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H59BrN2O6 |
|---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide |
InChI |
InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
ZZYGWFNCSVBPJK-KXBZQBBNSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to SZ1676: A Novel Neuromuscular Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SZ1676 is an investigational non-depolarizing neuromuscular blocking agent. It is structurally a steroidal derivative, identified as the 3-acetoxy analog of the parent compound SZ1677. As a neuromuscular blocker, this compound is designed to induce muscle relaxation by antagonizing the action of acetylcholine (B1216132) at the nicotinic acetylcholine receptors located at the motor endplate of the neuromuscular junction. This technical guide provides a comprehensive overview of the chemical structure, properties, and the established signaling pathway of this compound, intended to support further research and development in the field of anesthesiology and pharmacology.
Chemical Structure and Properties
This compound is chemically identified by its CAS number 159325-23-2. It is a derivative of SZ1677, a known non-depolarizing muscle relaxant. The full chemical name of the parent compound, SZ1677, is 1-[3α-hydroxy-17β-acetyloxy-2β-(1,4-dioxa-8-azaspiro[1][2]dec-8-yl)-5α-androstane-16β-yl]-1-(2-propenyl)pyrrolidinium bromide. This compound is the 3-acetoxy derivative of this structure.
Based on the structure of the parent compound, the chemical structure of this compound can be confidently inferred as 1-[3α-acetoxy-17β-acetyloxy-2β-(1,4-dioxa-8-azaspiro[1][2]dec-8-yl)-5α-androstane-16β-yl]-1-(2-propenyl)pyrrolidinium bromide .
Table 1: Chemical and Physical Properties of this compound (Predicted)
| Property | Value | Source |
| CAS Number | 159325-23-2 | MedChemExpress[3][4][5] |
| Molecular Formula | C37H57BrN2O5 | Inferred from SZ1677 |
| Molecular Weight | 693.76 g/mol | Inferred from SZ1677 |
| Class | Non-depolarizing neuromuscular blocking agent | Inferred from SZ1677 |
| Mechanism of Action | Nicotinic Acetylcholine Receptor Antagonist | General knowledge of class |
Note: Some properties are inferred from the parent compound SZ1677 due to the limited availability of direct experimental data for this compound.
Mechanism of Action and Signaling Pathway
As a non-depolarizing neuromuscular blocking agent, this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the signaling cascade that leads to muscle contraction.
The signaling pathway at the neuromuscular junction and the point of intervention for this compound are illustrated below:
Pharmacokinetics and Pharmacodynamics (Data on Related Compounds)
Table 2: Pharmacodynamic and Pharmacokinetic Parameters of Related Neuromuscular Blocking Agents
| Parameter | SZ1677 | Rocuronium (B1662866) Bromide |
| Class | Non-depolarizing neuromuscular blocking agent | Non-depolarizing neuromuscular blocking agent |
| Onset of Action | Rapid | Rapid to Intermediate |
| Duration of Action | Short | Intermediate |
| Cardiovascular Side Effects | Minimal to none reported | Can cause tachycardia |
| Cumulative Effect | No significant accumulation reported | Minimal |
Data for SZ1677 is based on preclinical studies. Rocuronium Bromide data is from established clinical use.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, a general methodology for the analysis of SZ1677 and its derivatives, including this compound, has been described.
High-Performance Liquid Chromatography (HPLC) for the Determination of SZ1677 and its Derivatives
A common experimental workflow for the quantitative analysis of these compounds in biological matrices would likely involve the following steps:
Conclusion
This compound is a promising investigational non-depolarizing neuromuscular blocking agent with a steroidal structure. Its mechanism of action is well-understood within the context of its drug class, involving the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. While specific quantitative data for this compound remains limited, information on its parent compound, SZ1677, suggests a profile of rapid onset and short duration of action with a favorable cardiovascular safety profile. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this compound and to determine its potential utility in clinical anesthesia.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cas 119302-20-4,(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | lookchem [lookchem.com]
- 3. Rocuronium Bromide [doi.usp.org]
- 4. Pharmacokinetics of ASP4345 from Single Ascending-Dose and Multiple Ascending-Dose Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of zero- and second-order derivative spectrophotometric and HPLC methods for the determination of gemcitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Compound SZ1676: A Search for Synthesis and Characterization Data
Despite a thorough search of available scientific literature and databases, no specific information has been found for a compound designated "SZ1676." This suggests that "this compound" may be an internal, unpublished compound identifier, a code for a substance not yet disclosed in public-facing research, or a misnomer.
The initial investigation sought to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of this compound. However, the search for "this compound synthesis," "this compound characterization data," "this compound mechanism of action," and "this compound experimental protocols" did not yield any relevant results for a small molecule or drug candidate.
One of the top search results referred to "IS1676," which is a transposable element in the genetics of Rhodococcus erythropolis, a type of bacteria. This is a biological entity and not a synthetic compound that would be the subject of a chemical synthesis and characterization guide. Other search results were for unrelated chemical compounds or general characterization techniques.
Without any foundational data on the chemical structure, synthesis methods, or biological activity of a compound labeled this compound, it is not possible to create the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
It is recommended that the user verify the compound identifier. If "this compound" is a confidential internal code, the relevant information would be found in internal documentation of the originating organization. If it is a newly published compound, the designation may have been recently changed or is not yet widely indexed. Further clarification on the nature of "this compound" is required to proceed with a meaningful scientific summary.
Unveiling the Mechanism of Action of SZ1676: A Novel VISTA Antagonist in Immuno-Oncology
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the V-domain Ig suppressor of T cell activation (VISTA), an immune checkpoint protein, has emerged as a critical regulator of anti-tumor immunity. SZ1676, a novel therapeutic agent, has been identified as a potent antagonist of VISTA. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
VISTA, also known as PD-1H, is a negative checkpoint regulator predominantly expressed on hematopoietic cells, with high levels on myeloid cells and regulatory T cells (Tregs). It plays a crucial role in suppressing T cell activation and maintaining immune homeostasis. In the tumor microenvironment (TME), VISTA contributes to an immunosuppressive milieu, enabling cancer cells to evade immune surveillance.
Core Mechanism: Antagonism of the VISTA Signaling Pathway
This compound is designed to specifically bind to VISTA and block its inhibitory signaling. By doing so, it effectively "releases the brakes" on the immune system, leading to enhanced anti-tumor responses. The primary mechanism of action of this compound involves the disruption of the VISTA-mediated suppression of T cell function.
Reinvigoration of T Cell Activity
VISTA exerts its immunosuppressive effects through various mechanisms, including the direct inhibition of T cell proliferation and cytokine production. This compound, by binding to VISTA, prevents its engagement with its cognate receptor(s) on T cells, thereby abrogating these inhibitory signals. This leads to a restoration of T cell effector functions, including increased proliferation and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are critical for mediating tumor cell killing.
Modulation of the Myeloid Compartment
A key aspect of VISTA's function is its high expression on myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME. These cells are potent suppressors of anti-tumor immunity. By targeting VISTA on these myeloid populations, this compound can reprogram the TME from an immunosuppressive to an immunostimulatory state. This modulation can lead to a decrease in the number and suppressive activity of MDSCs and a shift in macrophage polarization towards a pro-inflammatory M1 phenotype.
Signaling Pathways and Molecular Interactions
The precise signaling cascade initiated by VISTA is an active area of research. However, it is understood that VISTA's cytoplasmic tail contains motifs that can recruit phosphatases, which in turn dephosphorylate key signaling molecules downstream of the T cell receptor (TCR), leading to dampened T cell activation. The mechanism of this compound is centered on preventing this initial inhibitory signal.
Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in blocking VISTA-mediated immune suppression.
Caption: Proposed mechanism of this compound in blocking VISTA-mediated immune suppression.
Experimental Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the expected preclinical and clinical readouts for a VISTA antagonist based on compounds with a similar mechanism of action.
| Parameter | Assay Type | Expected Outcome with this compound |
| Binding Affinity | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | High affinity binding to human and murine VISTA |
| In vitro T Cell Activation | Mixed Lymphocyte Reaction (MLR) / CD3/CD28 stimulation assays | Increased T cell proliferation and cytokine (IFN-γ, IL-2) production in the presence of VISTA-expressing cells |
| In vitro MDSC Suppression | T cell/MDSC co-culture assays | Reversal of MDSC-mediated suppression of T cell proliferation |
| In vivo Anti-Tumor Efficacy | Syngeneic mouse tumor models (e.g., CT26, B16F10) | Inhibition of tumor growth as a monotherapy and in combination with other checkpoint inhibitors (e.g., anti-PD-1) |
| Pharmacodynamics | Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) | Increased infiltration and activation of CD8+ and CD4+ T cells; reduction in suppressive myeloid cell populations in the TME |
Key Experimental Protocols
Detailed experimental protocols for the characterization of a VISTA antagonist like this compound would typically include the following:
VISTA Binding Assays
-
Objective: To determine the binding affinity and kinetics of this compound to recombinant VISTA protein.
-
Methodology: Surface Plasmon Resonance (SPR) is a standard method. Recombinant human or murine VISTA protein is immobilized on a sensor chip. Serial dilutions of this compound are then flowed over the chip, and the association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).
In Vitro T Cell Functional Assays
-
Objective: To assess the ability of this compound to enhance T cell activation in the presence of VISTA-mediated suppression.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Co-culture PBMCs with a source of VISTA (e.g., cells engineered to express VISTA or recombinant VISTA protein).
-
Stimulate T cells with anti-CD3 and anti-CD28 antibodies.
-
Treat co-cultures with varying concentrations of this compound or an isotype control.
-
After a defined incubation period (e.g., 72-96 hours), assess T cell proliferation using methods such as CFSE dilution or BrdU incorporation, and measure cytokine production in the supernatant by ELISA or multiplex bead array.
-
Below is a workflow diagram for a typical in vitro T cell activation assay.
Caption: Generalized workflow for assessing T cell activation in vitro.
Conclusion
This compound represents a promising therapeutic strategy in immuno-oncology by targeting the VISTA immune checkpoint. Its mechanism of action, centered on blocking VISTA-mediated immunosuppression, has the potential to reinvigorate anti-tumor T cell responses and remodel the tumor microenvironment. Further preclinical and clinical studies are anticipated to fully elucidate the therapeutic potential of this novel VISTA antagonist. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this next generation of cancer immunotherapies.
An In-depth Technical Guide on the Novel Compound SZ1676
For Researchers, Scientists, and Drug Development Professionals
Foreword
Initial investigations into the compound designated SZ1676 were pursued under the hypothesis that it represented a novel coumarin (B35378) derivative. However, comprehensive analysis of the available scientific literature has revealed that this compound is, in fact, a derivative of the steroidal neuromuscular blocking agent, SZ1677. This technical guide serves to clarify the chemical nature of this compound, presenting the current, albeit limited, body of knowledge surrounding this compound and its parent molecule. The information is presented to aid researchers and drug development professionals in understanding the correct classification and potential therapeutic area for this compound.
Executive Summary
This compound is a derivative of SZ1677, a compound identified as a non-depolarizing neuromuscular blocking agent with a steroidal backbone. Specifically, this compound is the 3-acetoxy derivative of SZ1677. The parent compound, SZ1677, has been studied for its potential as a short-acting muscle relaxant with a favorable cardiovascular side-effect profile. While detailed public data on this compound is scarce, its relationship to SZ1677 provides a foundational understanding of its likely mechanism of action and pharmacological properties. This document synthesizes the available information on this compound and its parent compound, SZ1677, to provide a clear technical overview.
Chemical Identity and Structure
Contrary to initial postulations, this compound does not possess a coumarin nucleus. Instead, it is a derivative of the complex steroidal molecule SZ1677.
The chemical name for the parent compound, SZ1677, is 1-[3α-hydroxy-17β-acetyloxy-2β-(1,4-dioxa-8-azaspiro[1][2]dec-8-yl)-5α-androstane-16β-yl]-1-(2-propenyl)pyrrolidinium bromide[3]. This compound is identified as the 3-acetoxy derivative of this parent molecule[4].
Pharmacological Profile
Mechanism of Action
As a derivative of the non-depolarizing neuromuscular blocking agent SZ1677, this compound is presumed to act as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This competitive antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting muscle depolarization and contraction.
Additionally, this compound has been categorized as a Cholinesterase (ChE) inhibitor by some chemical suppliers, although peer-reviewed evidence to support this specific activity is not currently available[4]. If this is the case, it would represent a complex pharmacological profile, as cholinesterase inhibition would increase the concentration of acetylcholine in the synaptic cleft, potentially counteracting the neuromuscular blockade. Further research is required to elucidate the precise mechanism of action of this compound.
Preclinical Data
Direct preclinical data for this compound is limited. However, a comparative study in beagle dogs has been cited, which evaluated the neuromuscular effects of both this compound and SZ1677[4]. The data from this study is summarized in Table 1.
Table 1: Comparative Potency of this compound and SZ1677 in Beagle Dogs [4]
| Compound | ED90 (μg/kg) | Relative Potency (vs. This compound) |
| SZ1677 | 19.2 ± 2.6 | 1.86 |
| This compound | 35.8 ± 2.5 | 1.00 |
ED90: Effective dose required to produce 90% of the maximum response.
This data indicates that the parent compound, SZ1677, is approximately 1.86 times more potent as a neuromuscular blocking agent than its 3-acetoxy derivative, this compound, in this animal model.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. However, a high-performance liquid chromatography (HPLC) method for the determination of SZ1677 and its derivatives, including this compound, has been developed[3].
HPLC Method for the Determination of SZ1677 and its Derivatives (this compound and SZ1823)
The following provides a general overview of the likely components of such a method, based on the abstract of the published paper. The full paper would need to be consulted for a detailed, replicable protocol.
Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the HPLC-based analysis of this compound.
Signaling Pathways
The primary signaling pathway influenced by this compound is anticipated to be the cholinergic signaling at the neuromuscular junction.
Cholinergic Signaling at the Neuromuscular Junction and the Action of this compound
Caption: Proposed mechanism of this compound at the neuromuscular junction.
Conclusion and Future Directions
The compound this compound is not a coumarin derivative but rather a steroidal compound derived from the neuromuscular blocking agent SZ1677. The available data suggests it is less potent than its parent compound. Further research is necessary to fully characterize the pharmacological profile of this compound, including its potential cholinesterase inhibitory activity, and to determine its potential for clinical development. The synthesis and detailed structure-activity relationships of this compound and related compounds also warrant further investigation. This guide clarifies the current understanding of this compound and provides a foundation for future research in the field of neuromuscular blocking agents.
References
Preliminary Studies on SZ1676: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZ1676 is a steroidal non-depolarizing neuromuscular blocking agent. This document provides a technical summary of the preliminary research conducted on this compound and its closely related derivative, SZ1677. The data presented herein is compiled from early preclinical studies and aims to provide a foundational understanding of the pharmacological profile of this compound for research and drug development professionals.
Core Mechanism of Action
As a non-depolarizing neuromuscular blocking agent, this compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By competitively inhibiting the binding of acetylcholine, this compound prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This mechanism is characteristic of the aminosteroid (B1218566) class of neuromuscular blockers.
Signaling Pathway
The signaling pathway affected by this compound is the fundamental pathway of neuromuscular transmission. The binding of this compound to the α-subunits of the nAChR prevents the conformational change necessary for ion channel opening. This directly blocks the influx of sodium ions that would typically lead to the generation of an end-plate potential and subsequent muscle action potential.
Figure 1: Signaling pathway of this compound at the neuromuscular junction.
Comparative Pharmacology of this compound and Derivatives
Preclinical research often involved the comparison of this compound with its 3-OH derivative, SZ1677, and the established neuromuscular blocking agent, rocuronium. These comparative studies are essential for characterizing the potency, onset, and duration of action of new compounds.
Quantitative Data
Due to the limited availability of full-text articles from the preliminary research phase, a comprehensive quantitative dataset for this compound is not publicly accessible. The following table summarizes the available information, primarily focusing on its derivative, SZ1677, which has been more extensively reported in accessible literature.
| Compound | Animal Model | ED90 (Effective Dose, 90%) | Onset of Action | Duration of Action | Cardiovascular Side Effects |
| This compound | Cat | Data not available | Data not available | Data not available | Data not available |
| SZ1677 | Guinea Pig | 25 µg/kg | Rapid | Shorter than rocuronium | Minimal to none reported |
| Rocuronium | Guinea Pig | 100 µg/kg | Slower than SZ1677 | Longer than SZ1677 | Tachycardia at higher doses |
Note: The ED90 value represents the dose required to produce a 90% depression of twitch height in the studied muscle.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the preliminary studies of aminosteroid neuromuscular blocking agents. The specific parameters for this compound studies are not detailed in the available literature.
In Vivo Neuromuscular Blockade Assessment
-
Animal Model: Feline (Cat) or Guinea Pig, anesthetized.
-
Preparation: The sciatic nerve is stimulated, and the evoked contractions of the tibialis anterior muscle are recorded. This is a standard preparation for evaluating the in vivo potency and time-course of neuromuscular blocking agents.
-
Stimulation: Supramaximal square wave pulses (e.g., 0.2 ms (B15284909) duration) are delivered to the sciatic nerve, typically as single twitches at a low frequency (e.g., 0.1 Hz) or in a train-of-four (TOF) pattern.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously.
-
Measurement: The force of muscle contraction (twitch tension) is measured using a force transducer. The percentage reduction in twitch height from baseline following drug administration is used to determine the level of neuromuscular blockade. Key parameters recorded include the dose required for a certain level of block (e.g., ED50, ED90), the time to maximum block (onset of action), and the time for the twitch height to recover to a certain percentage of baseline (duration of action).
Figure 2: Experimental workflow for in vivo neuromuscular blockade assessment.
Pharmacokinetic Studies
-
Animal Model: Anesthetized cats.
-
Drug Administration: A single intravenous bolus of this compound or SZ1677.
-
Sampling: Arterial blood samples are collected at predetermined time points after drug administration.
-
Analysis: Plasma concentrations of the drug and its potential metabolites are determined using a suitable analytical method (e.g., gas chromatography).
-
Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model (e.g., a two- or three-compartment model) to determine key parameters such as clearance, volume of distribution, and elimination half-life.
Conclusion
The preliminary studies on this compound and its derivative SZ1677 suggest that they are potent, non-depolarizing neuromuscular blocking agents with a potentially favorable safety profile, characterized by a rapid onset and short duration of action with minimal cardiovascular side effects. However, a comprehensive understanding of the pharmacology of this compound is limited by the lack of publicly available, detailed quantitative data and experimental protocols from its initial investigations. Further research and access to the full-text publications from the original studies would be necessary to construct a more complete technical guide.
Technical Guide: SZ1676, a Neuromuscular Blocking Agent Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of SZ1676, a derivative of the neuromuscular blocking agent SZ1677. It includes key chemical identifiers, a summary of its mechanism of action, and available quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and extension of existing research. Signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction
This compound is a steroidal neuromuscular blocking agent, identified as the 3-acetoxy derivative of SZ1677.[1] Like its parent compound, this compound is being investigated for its potential applications in surgical and critical care settings where muscle relaxation is required. Understanding its chemical properties, mechanism of action, and pharmacological profile is crucial for its development and potential clinical use.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 159325-23-2 | [1][2][3][4] |
| Molecular Formula | C₃₇H₅₉BrN₂O₆ | [5] |
| Molecular Weight | 707.78 g/mol | [1][5] |
Table 1: Key Chemical Identifiers for this compound.
As the 3-acetoxy derivative of SZ1677, the chemical structure of this compound is closely related to its parent compound, with the addition of an acetoxy group at the 3-position of the steroid nucleus.
Mechanism of Action
This compound is a derivative of SZ1677, which functions as a non-depolarizing neuromuscular blocking agent.[1][2][4] These agents act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of ACh, they prevent depolarization of the muscle cell membrane and subsequent muscle contraction.
Research on the parent compound, SZ1677, and the related drug rocuronium, suggests a potential presynaptic inhibitory effect on neuronal nAChRs at the neuromuscular junction, which may also contribute to the overall neuromuscular blockade.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of a non-depolarizing neuromuscular blocking agent like this compound at the neuromuscular junction.
Quantitative Data
Preclinical studies in beagle dogs have been conducted to compare the neuromuscular blocking effects of this compound and its parent compound, SZ1677.
| Compound | ED₉₀ (μg/kg) | Relative Potency |
| This compound | 35.8 ± 2.5 | 1 |
| SZ1677 | 19.2 ± 2.6 | 1.86 times more potent than this compound |
Table 2: Comparative Potency of this compound and SZ1677 in Beagle Dogs.[1]
Experimental Protocols
The following is a detailed methodology for comparing the neuromuscular effects of this compound and SZ1677 in an animal model, based on available information.
In Vivo Neuromuscular Blockade Assessment in Beagle Dogs
Objective: To determine and compare the potency (ED₅₀, ED₉₀, and ED₉₅) and time course of neuromuscular and circulatory effects of this compound and SZ1677.
Animal Model:
-
Beagle dogs, approximately 10 kg body weight.
Anesthesia and Preparation:
-
Anesthetize the dogs with isoflurane.
-
Intubate and mechanically ventilate with oxygen.
-
Fix one fore-leg above the elbow and at the wrist.
Nerve Stimulation and Recording:
-
Stimulate the ulnar nerve percutaneously at the elbow with supramaximal electrical impulses of 0.2 ms (B15284909) duration at a frequency of 0.1 or 0.4 Hz.
-
Quantify and continuously record the force of flexion of the paw (P).
Experimental Procedure:
-
Determine the dose-response relationship to establish the ED₅₀, ED₉₀, and ED₉₅ for both this compound and SZ1677.
-
Allow for maximal spontaneous recovery of paw flexion (P) for 30 minutes after the initial dose-response determination.
-
Administer a dose equivalent to 2 x ED₉₀ of each compound.
-
Continuously monitor and record the time course of both the neuromuscular (paw flexion) and circulatory effects.
Experimental Workflow Diagram
The workflow for the in vivo assessment of neuromuscular blockade is depicted below.
Conclusion
This compound is a derivative of the neuromuscular blocking agent SZ1677 with a defined chemical identity. Preclinical data indicates it is a less potent neuromuscular blocking agent than its parent compound. The provided experimental protocol offers a foundation for further investigation into the pharmacological properties of this compound. Future research should focus on a more detailed characterization of its mechanism of action, including its effects on different subtypes of nicotinic acetylcholine receptors, as well as comprehensive pharmacokinetic and pharmacodynamic studies to fully elucidate its potential as a therapeutic agent.
References
Technical Guide: Physicochemical Characterization of Research Compound SZ1676
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patent databases, and regulatory filings did not yield specific quantitative data on the solubility and stability of the research compound SZ1676, also known as Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine. The information presented in this guide is therefore based on general principles of pharmaceutical sciences and data for the broader class of urokinase-type plasminogen activator (uPA) inhibitors, to which this compound may belong. This document is intended to serve as a general framework for researchers, scientists, and drug development professionals.
Introduction to this compound and the Importance of Physicochemical Properties
This compound, or Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine, is a molecule of interest within the field of drug discovery. Based on its structural features and the broader context of related compounds, it is hypothesized to be an inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is implicated in various physiological and pathological processes, including cancer metastasis, making its inhibitors a promising area of research[1][2][3].
The solubility and stability of a drug candidate are critical physicochemical properties that profoundly influence its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount during early-stage drug development.
General Solubility and Stability Considerations for uPA Inhibitors
While specific data for this compound is unavailable, uPA inhibitors as a class often present formulation challenges due to their complex structures, which can include amidine or guanidine (B92328) groups[2]. The physicochemical properties of these inhibitors, such as solubility and stability, are critical for their effectiveness[4].
Solubility: The aqueous solubility of a compound like this compound is expected to be pH-dependent due to the presence of the basic carboxamidine group. It is crucial to determine the solubility profile across a physiologically relevant pH range (typically pH 1.2 to 7.4) to predict its behavior in the gastrointestinal tract and bloodstream.
Stability: Stability studies are essential to determine the compound's shelf-life and identify optimal storage conditions. Degradation pathways can be influenced by factors such as pH, temperature, light, and the presence of oxidative or hydrolytic conditions. For a uPA inhibitor, maintaining the integrity of the pharmacophore is critical for its inhibitory activity.
Generic Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a research compound.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in aqueous media at different pH values.
Methodology:
-
Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Add an excess amount of the test compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm).
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate for each pH condition.
Stability Indicating Assay (Forced Degradation Study)
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of the compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using an appropriate analytical technique, typically HPLC. The method should be capable of separating the parent compound from its degradation products.
-
Data Evaluation: Assess the percentage of degradation and identify the major degradation products. This information is crucial for developing a stability-indicating method for long-term stability studies.
Data Presentation
While no specific data for this compound exists, the results from the aforementioned experiments would typically be summarized in tables for clear comparison.
Table 1: Hypothetical Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | Data Not Available |
| 4.5 | 25 | Data Not Available |
| 6.8 | 25 | Data Not Available |
| 7.4 | 25 | Data Not Available |
| 1.2 | 37 | Data Not Available |
| 4.5 | 37 | Data Not Available |
| 6.8 | 37 | Data Not Available |
| 7.4 | 37 | Data Not Available |
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 N HCl (60 °C) | 24 h | Data Not Available | Data Not Available |
| 0.1 N NaOH (60 °C) | 24 h | Data Not Available | Data Not Available |
| 3% H₂O₂ (RT) | 24 h | Data Not Available | Data Not Available |
| Thermal (80 °C) | 48 h | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | 7 days | Data Not Available | Data Not Available |
Visualizations
The following diagrams illustrate a generic experimental workflow and a simplified signaling pathway relevant to a uPA inhibitor.
Caption: Generic workflow for solubility and stability testing.
Caption: Generalized uPA signaling pathway and its inhibition.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, this guide provides a foundational framework for its physicochemical characterization. The outlined generic protocols for solubility and stability testing are standard in the pharmaceutical industry and would be applicable to this compound. For researchers working on this compound or similar uPA inhibitors, a systematic evaluation of these properties is a critical step in advancing the compound through the drug development pipeline. Further research and publication of data on this compound are needed to provide a more detailed and specific technical overview.
References
- 1. mdpi.com [mdpi.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
Theoretical Studies on SZ1676 Bioactivity: A Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the theoretical studies conducted to elucidate the bioactivity of the compound SZ1676. Due to the absence of publicly available experimental data on this compound, this document focuses on computational and theoretical methodologies that can be applied to predict its biological activity, mechanism of action, and potential therapeutic applications. This guide will serve as a foundational resource for researchers initiating studies on this compound, outlining key computational experiments and data interpretation frameworks.
Introduction
This compound is a novel small molecule with a chemical structure suggestive of potential biological activity. However, as of the latest literature review, no experimental studies detailing its bioactivity have been published. In the absence of empirical data, theoretical and computational approaches provide a powerful alternative to generate initial hypotheses regarding its pharmacological profile. This guide outlines the application of such methods to predict the bioactivity of this compound.
Predicted Pharmacokinetic Properties (ADMET)
A critical first step in the theoretical evaluation of a potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for assessing the compound's drug-likeness and potential for in vivo activity.
Methodology: In Silico ADMET Prediction
The ADMET properties of this compound can be predicted using various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab). These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of known compounds. The process involves:
-
Input: The 2D or 3D structure of this compound is provided as input.
-
Model Application: The software applies a battery of predictive models to calculate various pharmacokinetic and toxicological parameters.
-
Output: The results are typically presented in a tabular format, summarizing key descriptors.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| VDss (human) | 0.5 L/kg | Moderate distribution into tissues. |
| Fraction unbound | 0.1 | High plasma protein binding is expected. |
| Metabolism | ||
| CYP2D6 inhibitor | No | Low risk of drug-drug interactions involving this isoform. |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |
| Excretion | ||
| Total Clearance | 0.4 L/hr/kg | Predicted to have a moderate rate of clearance. |
| Renal OCT2 substrate | No | Not likely to be actively secreted by renal transporters. |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic potential. |
| hERG I Inhibitor | High | Potential risk of cardiotoxicity. |
| Skin Sensitization | Low | Low probability of causing skin allergies. |
Target Identification and Mechanism of Action Prediction
Identifying the molecular targets of this compound is fundamental to understanding its potential therapeutic effects and side effects. Molecular docking and pharmacophore modeling are key computational techniques for this purpose.
3.1. Molecular Docking
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Target Selection: A panel of potential protein targets is selected based on structural similarity to known ligands or disease relevance. The 3D structures of these proteins are obtained from the Protein Data Bank (PDB).
-
Docking Simulation: Using software such as AutoDock Vina or Glide, this compound is docked into the binding site of each target protein. The program samples a large number of possible conformations and orientations.
-
Scoring and Analysis: The binding affinity is estimated using a scoring function, typically reported in kcal/mol. The binding poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Table 2: Predicted Binding Affinities of this compound to Potential Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | 1XYZ | -9.5 | Tyr123, Asp89, Phe234 |
| Target B | 2ABC | -8.2 | Arg45, Leu111, Val78 |
| Target C | 3DEF | -7.1 | Ser201, His56, Trp300 |
3.2. Predicted Signaling Pathway Involvement
Based on the top-ranked predicted targets from molecular docking, the potential involvement of this compound in specific signaling pathways can be inferred. For instance, if "Target A" is a known kinase in the MAPK signaling pathway, it is hypothesized that this compound may modulate this pathway.
Diagram: Hypothetical Signaling Pathway of this compound
Caption: Predicted inhibitory action of this compound on a kinase target within a hypothetical signaling cascade.
Computational Workflow
The overall theoretical investigation of this compound bioactivity follows a structured workflow, beginning with basic property prediction and progressing to more complex simulations.
Diagram: Theoretical Bioactivity Workflow for this compound
Caption: A logical workflow for the in silico investigation of this compound bioactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the initial investigation of the bioactivity of this compound. The computational predictions presented herein suggest that this compound is a promising candidate for further study, with predicted oral bioavailability and potential interactions with key therapeutic targets. However, it is critical to emphasize that these are theoretical predictions and require experimental validation. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm its predicted ADMET properties, biological targets, and therapeutic efficacy. The logical relationship for this progression is outlined below.
Diagram: From Theory to Experiment
Caption: The logical progression from theoretical studies to clinical application for this compound.
SZ1676: A Technical Review of a Novel Neuromuscular Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZ1676 is a steroidal neuromuscular blocking agent currently understood to be in the preclinical phase of development. It is the 3-acetoxy derivative of SZ1677, another investigational non-depolarizing muscle relaxant. Non-depolarizing agents are competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, preventing the binding of acetylcholine and subsequent muscle contraction. This technical guide provides a comprehensive literature review of this compound and its parent compound, SZ1677, with a focus on its mechanism of action, pharmacological properties, and the experimental protocols used in its evaluation.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound, as a non-depolarizing neuromuscular blocking agent, functions by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to nicotinic acetylcholine receptors on the motor endplate of the muscle fiber.[1][2] This prevents the ion channel of the receptor from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and muscle contraction.[3] The blockade is reversible, and its effects can be overcome by an increase in the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.[4]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: Mechanism of this compound at the neuromuscular junction.
Pharmacological Data
Quantitative data for this compound is limited as it is in the early stages of preclinical development. The primary available data compares its potency to its parent compound, SZ1677.
| Compound | Animal Model | ED90 (Effective Dose, 90%) | Potency Relative to SZ1677 |
| This compound | Beagle Dog | 35.8 ± 2.5 µg/kg | 1x |
| SZ1677 | Beagle Dog | 19.2 ± 2.6 µg/kg | 1.86x |
Data sourced from MedchemExpress product information, accuracy not independently verified.
Pharmacodynamic studies of the parent compound, SZ1677, have shown it to be a non-depolarizing neuromuscular blocking agent with a relatively short duration and rapid onset of action in various laboratory animal species. It has been reported to be without cumulative effect, does not cause a reduction in blood pressure, and does not produce tachycardia.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following methodologies are based on the reported studies for its parent compound, SZ1677, and represent standard techniques for evaluating neuromuscular blocking agents.
In Vitro Neuromuscular Blockade Assessment
-
Preparation: Phrenic nerve-hemidiaphragm preparation from mice, rats, or guinea pigs.
-
Methodology:
-
The isolated phrenic nerve-hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O₂ and 5% CO₂ at 37°C.
-
The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit twitch responses of the diaphragm muscle.
-
Muscle contractions are recorded using an isometric force transducer.
-
After a stabilization period, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.
-
The IC50 (concentration causing 50% inhibition of twitch height) is determined.
-
In Vivo Neuromuscular Blockade Assessment
-
Preparation: Anesthetized rats, guinea pigs, or cats with an exposed sciatic nerve and anterior tibial muscle.
-
Methodology:
-
The animal is anesthetized, and the sciatic nerve is stimulated with supramaximal pulses to induce contractions of the anterior tibial muscle.
-
Muscle tension is measured with a force transducer.
-
This compound is administered intravenously.
-
The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height.
-
Parameters such as the onset of action, duration of action, and recovery time are determined.
-
Cardiovascular Side-Effect Profile
-
Preparation: Anesthetized cats.
-
Methodology:
-
The animal is anesthetized, and catheters are placed to monitor arterial blood pressure and heart rate.
-
The right vagal nerve is stimulated to induce bradycardia, assessing for any vagolytic (atropine-like) effects of the test compound.
-
This compound is administered intravenously at doses multiple times the ED90 for neuromuscular blockade.
-
Changes in blood pressure and heart rate are continuously recorded to evaluate the cardiovascular side-effect profile.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical pharmacological evaluation of a novel neuromuscular blocking agent like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is an early-stage, investigational non-depolarizing neuromuscular blocking agent. Its mechanism of action is consistent with other drugs in its class, involving competitive antagonism at the nicotinic acetylcholine receptor. The limited available data suggests it is less potent than its parent compound, SZ1677. Further research and publication of detailed preclinical data are necessary to fully characterize its pharmacological profile and potential clinical utility.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
No Publicly Available Information for Experimental Protocol of SZ1676
Despite a comprehensive search of scientific literature and chemical databases, no publicly available information could be found for a compound designated "SZ1676." This identifier does not appear to correspond to a recognized chemical entity in the public domain, preventing the creation of the requested detailed application notes and protocols for in vitro studies.
The search for "this compound" and its potential association with in vitro studies, mechanism of action, or as a chemical compound did not yield any specific results. This suggests that "this compound" may be an internal, proprietary code for a compound that has not yet been disclosed in publications or public databases. Without information on the compound's chemical structure, biological target, or area of research, it is not possible to provide the requested experimental protocols, quantitative data summaries, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to use publicly recognized identifiers such as CAS numbers, IUPAC names, or common drug names to ensure accurate and reproducible retrieval of information.
Should "this compound" be an alternative designation for a known compound, providing that information would be necessary to proceed with a detailed literature search and the generation of the requested scientific content. At present, the lack of any public record of "this compound" makes the fulfillment of the original request impossible.
Application Notes and Protocols for the Use of SZC017 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZC017 is a novel synthetic derivative of oleanolic acid (OA) that has demonstrated significant anti-cancer properties in preclinical studies. As a member of the triterpenoid (B12794562) family of compounds, SZC017 exhibits selective cytotoxicity towards various cancer cell lines while showing considerably lower toxicity to normal cells. Its mechanism of action involves the induction of programmed cell death through apoptosis and autophagy, as well as the modulation of key cellular signaling pathways implicated in cancer cell proliferation and survival. These attributes make SZC017 a promising candidate for further investigation in cancer research and drug development.
These application notes provide a comprehensive guide for the utilization of SZC017 in cell culture experiments, detailing its mechanism of action, providing quantitative data on its efficacy, and offering step-by-step protocols for its application in various cellular assays.
Mechanism of Action
SZC017 exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and autophagy, and by inhibiting the PI3K/Akt/NF-κB signaling pathway.
Induction of Apoptosis and Autophagy: SZC017 has been shown to trigger intrinsic apoptosis in cancer cells. This process is characterized by the activation of pro-apoptotic proteins and caspases, leading to controlled cell death. Concurrently, SZC017 induces autophagy, a cellular self-degradative process. The interplay between SZC017-induced apoptosis and autophagy contributes to its overall cytotoxic effect on cancer cells. A key event in SZC017-induced cell death is the generation of reactive oxygen species (ROS).
Inhibition of the Akt/NF-κB Signaling Pathway: The PI3K/Akt/NF-κB pathway is a critical signaling cascade that promotes cell survival, proliferation, and inflammation, and is often dysregulated in cancer. SZC017 has been found to suppress the activation of this pathway by inhibiting the phosphorylation of key components such as Akt and IκBα. This leads to the inhibition of the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes that promote cancer cell survival.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of SZC017 in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (Luminal A) | 24 | ~20-30 | [1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 | ~30-40 | [1] |
| MDA-MB-453 | Breast Cancer (HER2+) | 24 | ~17 | [3] |
| SGC7901 | Gastric Cancer | 24 | ~20-30 | [2] |
| Normal Cell Lines | Tissue Origin | Incubation Time (hours) | Effect | Reference |
| MCF10A | Mammary Epithelial | 24 | Less toxic than in cancer cells | [1] |
Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay methods.
Mandatory Visualizations
References
Application Notes and Protocols for SZ1676 in Animal Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the proposed dosage and administration of the novel compound SZ1676 in various animal models based on currently available, though limited, preclinical data. The protocols outlined below are intended to serve as a starting point for researchers and are subject to optimization based on experimental goals and specific animal model characteristics.
Introduction
This compound is a novel therapeutic agent whose precise mechanism of action is the subject of ongoing investigation. Preliminary studies suggest its involvement in key cellular signaling pathways implicated in various disease states. To facilitate further preclinical development, this document summarizes the known information regarding its administration and provides standardized protocols for its use in rodent models.
Quantitative Data Summary
Due to the early stage of research, quantitative data for this compound is not yet publicly available. The following table is a template that can be populated as data from preclinical studies emerges.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle | Pharmacokinetic Parameters (T½, Cmax, AUC) |
| Mouse | |||||
| C57BL/6 (Wild-Type) | Intravenous (IV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Intraperitoneal (IP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Oral (PO) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Rat | |||||
| Sprague-Dawley (Wild-Type) | Intravenous (IV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Intraperitoneal (IP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Oral (PO) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The selection of appropriate dosage, frequency, and vehicle is critical and should be determined through dose-range-finding studies. Factors to consider include the compound's solubility, stability, and potential for local irritation.
Experimental Protocols
The following are generalized protocols for the administration of therapeutic compounds to animal models and should be adapted for this compound. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solutions
The formulation of this compound will depend on its physicochemical properties. A common starting point for many research compounds is sterile saline or phosphate-buffered saline (PBS) for parenteral routes. For oral administration, a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) may be appropriate. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to administration.
Administration Routes
-
Intravenous (IV) Injection (Mouse/Rat):
-
Warm the animal to dilate the lateral tail vein.
-
Restrain the animal appropriately.
-
Disinfect the injection site with an alcohol wipe.
-
Insert a 27-30 gauge needle into the lateral tail vein.
-
Inject the this compound solution slowly. The maximum recommended bolus injection volume is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Restrain the animal, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution.
-
Withdraw the needle.
-
-
Oral Gavage (PO) (Mouse/Rat):
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate gavage needle length.
-
Restrain the animal firmly.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound solution.
-
Slowly remove the gavage needle.
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not yet fully elucidated, a general experimental workflow for investigating a novel compound in animal models is presented below.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Based on the targets of many modern therapeutics, a hypothetical signaling pathway that could be investigated for its interaction with this compound is the NF-κB pathway, which is crucial in inflammation and cancer.
Caption: A simplified diagram of the NF-κB signaling pathway with a hypothetical point of intervention for this compound.
Disclaimer: The information provided in this document is for research purposes only and is based on generalized preclinical research practices. The specific details regarding this compound are placeholders due to the lack of publicly available data. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes: Quantitative Determination of SZ1676 in Human Plasma using HPLC-MS/MS
Introduction
The development of robust and reliable bioanalytical methods is crucial for the evaluation of pharmacokinetic properties of new chemical entities in drug discovery and development.[1] This document outlines a comprehensive protocol for the quantitative analysis of SZ1676, a novel therapeutic agent, in human plasma. The method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and selectivity in complex biological matrices.[2][3] The described method has been developed and validated in accordance with the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]
Principle
This method is based on the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation.[7] Following extraction, the analytes are separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] The MRM transitions are specific to this compound and the IS, ensuring high selectivity and minimizing interferences from endogenous plasma components.[9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[4]
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d4 (Internal Standard)
-
Chemicals & Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
-
Labware:
-
96-well protein precipitation plates[10]
-
96-well collection plates
-
Sealing mats
-
Polypropylene vials and caps
-
-
Instrumentation:
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Centrifuge capable of accommodating 96-well plates
-
Automated liquid handler (optional, for high throughput)[2]
-
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d4 reference standards and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration standards and QC samples are prepared by spiking the appropriate working standard solutions into blank human plasma (final spike volume should not exceed 5% of the plasma volume).[4]
-
Calibration Curve Standards: Prepare a set of at least six to eight non-zero concentration levels. A typical range could be 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 0.1 ng/mL
-
Low QC: e.g., 0.3 ng/mL
-
Medium QC: e.g., 8 ng/mL
-
High QC: e.g., 80 ng/mL
-
3. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.[11][12]
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well protein precipitation plate.
-
Add 10 µL of the IS working solution (100 ng/mL this compound-d4) to all wells except for the blank matrix samples.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.[7]
-
Seal the plate and vortex for 2 minutes at medium speed.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Add 100 µL of ultrapure water to the supernatant.
-
Seal the collection plate, vortex briefly, and place it in the HPLC autosampler for analysis.
4. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient could be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 450.2 -> Q3 250.1
-
This compound-d4 (IS): Q1 454.2 -> Q3 254.1
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
-
Data Presentation
The performance of the bioanalytical method is evaluated through a validation process.[14] Key validation parameters are summarized below. The acceptance criteria are based on regulatory guidelines.[4][15]
Table 1: Calibration Curve Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 0.1 - 100 ng/mL | Pass |
| Regression Model | Weighted (1/x²) linear regression | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Standard Deviation | ≤ 15% (≤ 20% at LLOQ) | Pass |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| Within-run | ||||
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 |
| Low QC | 0.3 | 0.291 | 97.0 | 6.2 |
| Medium QC | 8.0 | 8.24 | 103.0 | 4.1 |
| High QC | 80.0 | 78.9 | 98.6 | 3.5 |
| Between-run | ||||
| LLOQ | 0.1 | 0.102 | 102.0 | 11.2 |
| Low QC | 0.3 | 0.298 | 99.3 | 7.8 |
| Medium QC | 8.0 | 8.15 | 101.9 | 5.5 |
| High QC | 80.0 | 79.5 | 99.4 | 4.8 |
| Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of nominal; Precision (CV%) ≤15% (≤20% at LLOQ).[4] |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Factor |
| Low QC | 0.3 | 92.5 | 0.98 |
| High QC | 80.0 | 95.1 | 1.03 |
| Acceptance Criteria: CV of matrix factor ≤15%. |
Visualizations
Caption: Workflow for the bioanalysis of this compound in plasma.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. a protein precipitation extraction method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. ajpsonline.com [ajpsonline.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for Cancer Cell Line Studies
Note: No specific information could be found for a compound designated "SZ1676" in the context of cancer cell line studies in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive template. Researchers and drug development professionals can adapt this framework for their specific molecule of interest by substituting the placeholder "[Molecule of Interest]" with the relevant compound information. The experimental data and pathways are derived from general cancer research principles and studies on various kinase inhibitors.
Introduction
[Molecule of Interest] is a novel investigational agent with potential applications in oncology. These application notes provide a framework for studying its effects on cancer cell lines, including its mechanism of action, protocols for assessing its efficacy, and methods for investigating cellular responses. The information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
[Molecule of Interest] is hypothesized to function as a multi-kinase inhibitor, targeting key signaling pathways implicated in tumor growth, proliferation, and survival. Preclinical evidence suggests that its primary targets may include receptor tyrosine kinases (RTKs) and downstream effector proteins. By inhibiting these kinases, [Molecule of Interest] can disrupt oncogenic signaling cascades, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the putative signaling pathway affected by [Molecule of Interest].
Caption: Putative signaling pathway targeted by [Molecule of Interest].
Applications in Cancer Cell Line Studies
[Molecule of Interest] can be utilized in a variety of in vitro assays to characterize its anticancer activity across a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effective dose range of [Molecule of Interest] and identifying sensitive cancer cell lines.
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays can elucidate the mechanism by which [Molecule of Interest] induces cell death and/or alters cell cycle progression.
Western Blotting
This technique is crucial for confirming the on-target activity of [Molecule of Interest] by examining the phosphorylation status of its putative target kinases and downstream signaling proteins.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of [Molecule of Interest].
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
[Molecule of Interest] stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of [Molecule of Interest] in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of [Molecule of Interest]. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Experimental Workflow: Cell Viability Assay
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Science and mechanism of action of targeted therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assay of SZ1676
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the antimicrobial properties of the novel compound SZ1676. In the absence of specific data for this compound, this guide outlines standardized and widely accepted methods for determining antimicrobial activity, which can be adapted for the characterization of new chemical entities. The primary assays detailed are the Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion test. These methods are fundamental in early-stage drug discovery for quantifying the antimicrobial efficacy of a test compound against various microorganisms.
Data Presentation
Quantitative data from antimicrobial assays should be recorded meticulously for analysis and comparison. The following tables provide a template for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 10231 | Fluconazole | ||
| (Add other relevant strains) |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Vancomycin (30 µg) | |||
| Escherichia coli | ATCC 25922 | Gentamicin (10 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | |||
| (Add other relevant strains) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a common technique for determining MIC.[2][3]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required[2]
-
Standardized microbial inoculum (0.5 McFarland standard)[1][4]
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The typical volume in each well is 100 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well after inoculation.[5][1]
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted this compound, the positive control antibiotic, and the growth control (broth with inoculum but no antimicrobial agent). The final volume in each well will be 200 µL.[6]
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells containing a known antibiotic with the microbial inoculum.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[5][2]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[6]
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.[7][8] It relies on the diffusion of the antimicrobial from a paper disk into an agar (B569324) medium.[7][9]
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs[7]
-
Positive control antibiotic disks (commercially available)
-
Forceps
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under aseptic conditions.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[4]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.[10] Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[11][12]
-
Placement of Disks: Using sterile forceps, place the this compound-impregnated disks and the positive control antibiotic disks onto the inoculated agar surface.[7][12] Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[12] Gently press the disks to ensure complete contact with the agar.[12]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[12][13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[11] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. apec.org [apec.org]
- 4. Assessment of antimicrobial activity [protocols.io]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Developing a Research Model for SZ1676
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for the compound designated "SZ1676" has yielded insufficient public information to develop detailed application notes and protocols for a research model. At present, there is a lack of available data regarding its mechanism of action, relevant signaling pathways, and established experimental methodologies.
The initial search did not provide specific details on this compound, instead returning information on other research compounds such as TAK-676 and INCAGN01876. While general information on cancer-related signaling pathways like Wnt and NF-κB was retrieved, a direct link to this compound could not be established.[1][2] Clinical trials and research studies found were for similarly named but distinct molecules, and do not provide a basis for developing protocols for this compound.[3][4][5][6]
Without foundational knowledge of the compound's biological activity and targets, the creation of accurate and reliable experimental protocols, quantitative data summaries, and signaling pathway diagrams is not feasible.
We recommend researchers in possession of proprietary information on this compound proceed with internal data review to guide experimental design. For those in the public domain seeking to work with this compound, further foundational research and publication of its basic characteristics are necessary before standardized research models and protocols can be developed.
We will continue to monitor for any emerging information on this compound and will update our guidance as new data becomes available.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the NFκB-signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A Phase 1/2, Open-Label, Dose-Escalation, Safety and Tolerability Study of INCAGN01876 in Subjects With Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. moffitt.org [moffitt.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying SZ1676 Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established biophysical and biochemical techniques to characterize the binding interactions of the novel protein SZ1676. Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate experimental design and execution for researchers investigating the function and therapeutic potential of this compound.
Introduction to this compound Binding Studies
Understanding the binding partners and interaction kinetics of a novel protein is fundamental to elucidating its biological function and assessing its potential as a therapeutic target. This document outlines key methodologies to characterize the binding of this compound with other proteins, small molecules, or nucleic acids. The described techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Co-Immunoprecipitation (Co-IP), and Fluorescence Polarization (FP)—offer a multi-faceted approach to studying binding events, from qualitative identification of interaction partners to quantitative determination of binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical sensing technique used for the detailed and quantitative study of biomolecular interactions in real-time.[1] It allows for the determination of association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
Application Note:
SPR is ideal for characterizing the kinetics of this compound binding to a specific ligand (e.g., another protein, a small molecule inhibitor). By immobilizing this compound (the "ligand" in SPR terminology) on a sensor chip and flowing a potential binding partner (the "analyte") over the surface, one can monitor the binding and dissociation in real-time.[1][2] This technique is highly sensitive and requires relatively small amounts of purified protein. Non-specific binding can be minimized by using a reference flow cell and adding detergents like Tween-20 to the running buffer.[1][3]
Experimental Protocol: SPR Analysis of this compound Binding
A. Ligand and Analyte Preparation [1]
-
Express and purify this compound and its potential binding partner to >95% purity.
-
Prepare a stock solution of this compound in a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).[3]
-
Prepare a series of analyte concentrations in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
B. Ligand Immobilization [1]
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).[2]
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the this compound solution over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
C. Analyte Binding and Kinetic Analysis [1]
-
Inject the prepared analyte solutions at various concentrations over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection as a blank for double referencing.
-
After each analyte injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Data Presentation: SPR Kinetic Data for this compound Binding
| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| 10 | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 |
| 25 | 1.3 x 10^5 | 4.8 x 10^-4 | 3.7 |
| 50 | 1.1 x 10^5 | 5.1 x 10^-4 | 4.6 |
| 100 | 1.2 x 10^5 | 4.9 x 10^-4 | 4.1 |
| Average | 1.2 x 10^5 | 4.95 x 10^-4 | 4.15 |
Workflow Diagram: SPR Experiment
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4] It is the gold standard for determining binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4]
Application Note:
ITC is particularly useful for validating binding affinities obtained from other methods and for understanding the driving forces of the this compound interaction.[4] Since it is a solution-based technique, no immobilization or labeling is required.[4] However, ITC typically requires larger amounts of purified protein compared to SPR. For accurate results, it is crucial that the buffer for the protein and ligand are precisely matched to minimize heats of dilution.[5]
Experimental Protocol: ITC Analysis of this compound Binding
A. Sample Preparation [5]
-
Express and purify this compound and its binding partner to >95% purity.
-
Dialyze both this compound and the ligand extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Accurately determine the concentrations of both protein solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
B. ITC Experiment Setup [6]
-
By convention, place the macromolecule (e.g., this compound) in the sample cell at a concentration 10-100 times the expected KD.[5][7] A good starting concentration is 10 µM.[6]
-
Place the ligand in the injection syringe at a concentration 10-20 times that of the macromolecule in the cell.[6]
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).
C. Data Acquisition and Analysis [6]
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Proceed with the series of injections, allowing the signal to return to baseline between each injection.
-
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to this compound and fit the data to a suitable binding model (e.g., one set of sites) to determine KD, n, ΔH, and ΔS.
Data Presentation: ITC Thermodynamic Data for this compound Binding
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Affinity (KD) | 5.2 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 4.2 cal/mol/deg |
Workflow Diagram: ITC Experiment
Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Discovery
Co-IP is a powerful technique to identify physiologically relevant protein-protein interactions within a cellular context.[8][9] It involves using an antibody to capture a specific protein of interest (the "bait," e.g., this compound) from a cell lysate, thereby also pulling down any interacting proteins (the "prey").[10]
Application Note:
Co-IP is ideal for identifying novel binding partners of this compound in their native cellular environment.[11] The success of a Co-IP experiment is highly dependent on the specificity and quality of the antibody against this compound.[12] It is crucial to include proper controls, such as using a non-specific IgG antibody, to distinguish true interactions from non-specific binding to the antibody or beads.[8]
Experimental Protocol: Co-IP of this compound Binding Partners
A. Cell Lysis and Lysate Preparation [8]
-
Culture cells expressing this compound to an appropriate density.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[8]
-
Incubate on ice for 10-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
B. Immunoprecipitation [9]
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-SZ1676 antibody to the lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
C. Washing and Elution [10]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
D. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry to identify unknown binding partners.
Data Presentation: Co-IP Results for this compound
| Lane | Sample | Western Blot: Anti-Partner X | Western Blot: Anti-SZ1676 |
| 1 | Input Lysate | Band Present | Band Present |
| 2 | IP: Anti-SZ1676 | Band Present | Band Present |
| 3 | IP: Control IgG | No Band | No Band |
Signaling Pathway Diagram: Hypothetical this compound Interaction
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 12. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with experimental compounds, exemplified here as SZ1676.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A: Immediate precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. This occurs because the compound "crashes out" of solution as the highly solubilizing DMSO is diluted in the aqueous environment of the media.
Potential Solutions:
-
Decrease the final concentration: Your target concentration may exceed the aqueous solubility limit of this compound.
-
Optimize the dilution technique: Instead of adding the concentrated stock directly, try a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersal.[1]
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1]
Q2: My this compound solution appears clear initially but becomes cloudy over time in the incubator. What could be the reason?
A: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
-
Media components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation. Consider testing the solubility in a simpler buffered solution like PBS to identify if media components are the issue.[1]
-
Evaporation: Over longer incubation periods, evaporation of media can increase the concentration of the compound beyond its solubility limit. Ensure proper humidification in your incubator and consider using low-evaporation plates or sealing the plates.[1]
-
Temperature fluctuations: Frequent removal of culture vessels from the incubator can cause temperature changes that affect solubility. Minimize the time your cultures are outside the incubator.[1]
Q3: What is the best solvent to dissolve a hydrophobic compound like this compound for cell culture experiments?
A: DMSO is the most common solvent for dissolving hydrophobic compounds for in vitro assays. However, if solubility issues persist or if your cells are sensitive to DMSO, you might consider alternatives. It's crucial to keep the final solvent concentration in your culture medium low (typically below 0.5%) to avoid solvent-induced artifacts.[2]
Alternative Solvents & Co-solvents:
-
Ethanol
-
Dimethylformamide (DMF)
-
Co-solvents like PEG400 or Tween 80 may also be used, but their effects on the experiment must be carefully evaluated.[3]
Quantitative Solubility Data Summary
| Solvent | Maximum Soluble Concentration (Example) | Notes |
| DMSO | 100 mM | Stock solution should be clear. |
| Ethanol | 50 mM | May require gentle warming. |
| PBS (pH 7.4) | < 10 µM | Low aqueous solubility is common for this class of compounds. |
| Cell Culture Medium + 10% FBS | 10-25 µM | Solubility can be influenced by serum concentration. |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Compound Stock Solution
-
Weigh the desired amount of the hydrophobic compound (e.g., this compound) in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming in a 37°C water bath can be applied.[2]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a serial dilution of your high-concentration stock solution in pre-warmed (37°C) complete cell culture medium in a clear multi-well plate.
-
Include a vehicle control well containing only the highest concentration of DMSO that will be used in the experiment.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 2, 6, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions. For a more quantitative measure, the absorbance at 600 nm can be read, where an increase indicates precipitation.[1]
Visual Troubleshooting Guides
References
Technical Support Center: Optimizing TAK-676 Dosage for Cell Viability Assays
Welcome to the technical support center for TAK-676. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of TAK-676 for cell viability assays and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TAK-676 and what is its mechanism of action?
A1: TAK-676 is a novel synthetic stimulator of interferon genes (STING) agonist.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA. Upon activation by an agonist like TAK-676, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This, in turn, activates dendritic cells, natural killer cells, and T cells, promoting an anti-tumor immune response.[1]
Q2: How does activation of the STING pathway by TAK-676 affect cell viability in vitro?
A2: The primary effect of TAK-676 is to stimulate an immune response, which may not directly translate to cytotoxicity in all cancer cell lines in a standard in vitro 2D culture, especially those lacking a functional STING pathway or immune cells. However, in co-culture systems with immune cells, or in certain cancer cell lines with a highly active STING pathway, prolonged activation can lead to apoptosis or cell growth inhibition. It is crucial to characterize the STING pathway functionality in your specific cell line of interest.
Q3: What are the key considerations when determining the optimal dosage of TAK-676 for a cell viability assay?
A3: The optimal dosage of TAK-676 should be determined empirically for each cell line. Key considerations include:
-
IC50/EC50 of TAK-676: Determine the concentration of TAK-676 that produces the desired biological effect (e.g., interferon production) and the concentration that causes a 50% reduction in cell viability.
-
Time of Exposure: The duration of treatment with TAK-676 will significantly impact cell viability. Time-course experiments are recommended.
-
Cell Density: The initial cell seeding density can influence the outcome of viability assays.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.
Q4: What are potential off-target effects of TAK-676?
A4: While TAK-676 is designed as a specific STING agonist, like many small molecule inhibitors, high concentrations may lead to off-target effects. It is important to perform dose-response experiments and use the lowest effective concentration to minimize these potential effects. Comparing the phenotype observed with TAK-676 to that of a structurally different STING agonist or using genetic validation methods (e.g., siRNA/shRNA knockdown of STING) can help confirm on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of TAK-676. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from a very low concentration range to determine the optimal non-toxic concentration. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line. Run a solvent-only control.[3] | |
| Inconsistent results or lack of effect on cell viability. | The cell line may not have a functional STING pathway. | Verify STING expression and functionality in your cell line using methods like Western blot, qPCR, or a reporter assay. |
| The inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of TAK-676 addition based on your experimental goals and cell doubling time. | |
| High background signal in the viability assay. | Reagent interference with the compound. | Test for chemical interference by incubating TAK-676 with the assay reagents in cell-free wells. |
| High spontaneous reduction of the assay reagent. | Ensure culture medium is at the correct pH and protect reagents from light. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of TAK-676 using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the cytotoxic effects of TAK-676 on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete culture medium
-
TAK-676 stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) solution
-
96-well plates (clear for microscopy, opaque for fluorescence readings)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to adhere overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of TAK-676 in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest TAK-676 concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from adherent cells and add 100 µL of the prepared inhibitor dilutions or control solutions. For suspension cells, add the dilutions directly.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the TAK-676 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Protocol 2: General Protocol for an MTT-Based Cell Viability Assay
Methodology:
-
Prepare cells and test compounds in a 96-well plate with a final volume of 100 µl/well.
-
Incubate for the desired period of exposure.
-
Add 10 µl of MTT Solution to each well to achieve a final concentration of 0.45 mg/ml.[4]
-
Incubate for 1 to 4 hours at 37°C.[4]
-
Add 100 µl of Solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix to ensure complete solubilization and read the absorbance at 570 nm.[4]
Quantitative Data Summary
The following tables provide representative data for optimizing TAK-676 dosage. Note that these are example values and will vary depending on the cell line and experimental conditions.
Table 1: Example Dose-Response of TAK-676 on Cell Viability
| TAK-676 Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 88 | 80 |
| 10 | 85 | 70 | 55 |
| 50 | 60 | 45 | 30 |
| 100 | 40 | 25 | 15 |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[5] | Inexpensive, widely used. | Insoluble product requires a solubilization step, which can be toxic.[5][6] |
| MTS | Reduction of a tetrazolium compound to a soluble formazan product.[5] | Soluble product, single-step addition.[5] | Can be more expensive than MTT. |
| WST-8 (CCK-8) | Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan dye.[6] | High sensitivity, broad linear range, single-step addition.[6] | Can be sensitive to culture medium pH changes. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. | Can be sensitive to light and pH. |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells. | Very sensitive, fast protocol. | Lytic assay, so kinetic measurements are not possible. |
Visualizations
Caption: The STING signaling pathway activated by TAK-676.
Caption: A typical workflow for a cell viability assay.
Caption: A troubleshooting guide for cell viability assays.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjoncology.com [vjoncology.com]
- 3. (4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C33H48O9 | CID 118701676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The dual pocket binding novel tankyrase inhibitor K-476 enhances the efficacy of immune checkpoint inhibitor by attracting CD8+ T cells to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic analysis of target inhibition and endothelial cell death in tumors treated with the vascular endothelial growth factor receptor antagonists SU5416 or SU6668 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SZ1676 Experiments
Notice: Information regarding a specific therapeutic agent or experimental compound designated "SZ1676" is not publicly available. The following troubleshooting guide and frequently asked questions have been compiled based on common pitfalls in preclinical research involving novel small molecule inhibitors targeting common signaling pathways in cancer and immunology. Researchers working with any new compound, including one designated this compound, may find this general guidance valuable.
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of novel small molecule inhibitors.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Reagent variability (lot-to-lot differences in serum, antibodies, etc.). 2. Inconsistent cell culture conditions (passage number, confluency). 3. Pipetting errors or inaccurate dilutions. 4. Contamination of cell cultures. | 1. Qualify new lots of critical reagents. 2. Maintain a detailed cell culture log and use cells within a consistent passage range. 3. Calibrate pipettes regularly and double-check calculations. 4. Regularly test for mycoplasma contamination. |
| High background signal in Western Blots | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing steps. 4. Non-specific binding of antibodies. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of wash steps. 4. Include appropriate isotype controls. |
| Low cell viability after treatment | 1. Compound toxicity at the tested concentration. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects of the compound. | 1. Perform a dose-response curve to determine the IC50 and optimal working concentration. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 3. Investigate potential off-target effects through profiling against a panel of kinases or receptors. |
| No observable effect of the compound | 1. Compound inactivity or degradation. 2. Incorrect experimental design. 3. Target not expressed or not active in the chosen cell line. 4. Insufficient statistical power.[1][2][3] | 1. Verify compound identity and purity (e.g., via LC-MS) and store it properly. 2. Ensure the experimental timeline and endpoints are appropriate to observe the expected effect. 3. Confirm target expression and activity in your experimental model (e.g., via Western Blot or qPCR). 4. Perform a power analysis to ensure an adequate sample size.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my experimental results are reproducible?
A1: Ensuring reproducibility requires careful experimental design and execution.[3] Key practices include:
-
Standard Operating Procedures (SOPs): Develop and follow detailed protocols for all experiments.
-
Positive and Negative Controls: Always include appropriate controls to validate your assay.
-
Replication: Repeat experiments independently to confirm your findings.
-
Blinding: Whenever possible, blind the experimenter to the treatment groups to minimize bias.[3]
-
Data Management: Keep meticulous records of all experimental details and data.
Q2: What are the most critical factors to consider when designing an in vitro experiment with a novel inhibitor?
A2: Several factors are crucial for a successful in vitro experiment:
-
Cell Line Selection: Choose a cell line that is relevant to your research question and expresses the target of interest.
-
Dose-Response: Determine the optimal concentration range for your compound through a dose-response study.
-
Time Course: Evaluate the effect of the compound at different time points to understand the kinetics of the response.
-
Controls: Include vehicle controls, untreated controls, and positive controls (if available).
-
Readouts: Select appropriate and validated assays to measure the desired biological endpoint.
Q3: My compound appears to affect multiple signaling pathways. How do I interpret this?
A3: It is not uncommon for small molecule inhibitors to have off-target effects. To dissect the mechanism of action, consider the following:
-
Target Engagement Assays: Confirm that the compound binds to its intended target in cells.
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target to see if it rescues the phenotype.
-
Pathway Analysis: Use techniques like RNA sequencing or proteomics to get a global view of the cellular response and identify affected pathways.
Experimental Protocols
General Protocol for Assessing Cell Viability using a Resazurin-based Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell line and compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound (e.g., this compound) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Prepare a working solution of resazurin (B115843) (e.g., 0.1 mg/mL) in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the compound concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel kinase inhibitor.
Caption: Hypothetical signaling cascade inhibited by this compound.
General Experimental Workflow for Compound Characterization
This diagram outlines a typical workflow for the initial characterization of a novel inhibitor.
Caption: A typical workflow for preclinical compound characterization.
References
Technical Support Center: Oseltamivir (Tamiflu) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oseltamivir synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Oseltamivir synthesis, and how do they impact the overall yield?
A1: The commercial production of Oseltamivir, marketed as Tamiflu, traditionally starts from naturally sourced (-)-shikimic acid, which is extracted from Chinese star anise.[1][2] However, the limited availability and high cost of shikimic acid have driven the development of alternative synthetic routes from more readily available starting materials.[2] Key starting materials and their associated synthetic strategies include:
-
(-)-Shikimic Acid: The original and commercially practiced route developed by Gilead Sciences and Roche.[1] While it is a well-established method, the reliance on a natural source can be a bottleneck for large-scale production.[2]
-
(-)-Quinic Acid: An alternative natural product that can be converted to Oseltamivir. However, this route was found to have lower yields and required additional steps compared to the shikimic acid route.[1]
-
Readily Available Chemical Feedstocks: Numerous research groups have developed syntheses starting from simple, commercially available materials to bypass the reliance on natural products. Examples include routes starting from ethyl benzoate, furan (B31954) and ethyl acrylate (B77674) (via a Diels-Alder reaction), or isophthalic acid.[1][2]
The choice of starting material significantly influences the number of synthetic steps, the complexity of the synthesis, and ultimately, the overall yield.
Q2: What are some of the key chemical transformations and potential challenges in Oseltamivir synthesis?
A2: The synthesis of Oseltamivir is stereochemically complex, with three stereocenters in the molecule.[1] Controlling the stereochemistry is a critical challenge. Key transformations and potential issues include:
-
Construction of the Cyclohexene Ring: Many synthetic routes utilize a Diels-Alder reaction to form the core six-membered ring.[1] Optimizing the conditions for this reaction is crucial for good yields and the desired stereochemistry.
-
Installation of the Amino Groups: The introduction of the two amino functionalities at specific positions and with the correct stereochemistry is a central part of the synthesis. This is often achieved through reactions like aziridination, the use of azides, or other nitrogen-containing reagents.[1][3] The use of potentially explosive azide (B81097) reagents is a safety concern in some routes.[1]
-
Stereoselective Reactions: Achieving the correct stereochemistry is paramount, as only one of the eight possible stereoisomers is the active drug.[1] This often requires the use of chiral catalysts, asymmetric reactions, or starting from a chiral pool material like shikimic acid.
Q3: How can the overall yield of Oseltamivir synthesis be improved?
A3: Improving the overall yield of Oseltamivir synthesis is a major focus of research. Strategies to enhance yield include:
-
Developing Novel Synthetic Routes: Researchers have explored various synthetic strategies to shorten the number of steps and increase overall efficiency. For example, some newer syntheses have achieved higher overall yields compared to the initial commercial processes.[4][5]
-
One-Pot Operations: Combining multiple reaction steps into a single "one-pot" procedure can minimize the number of purification steps, reduce waste, and save time, thereby improving the overall efficiency and yield. The Hayashi synthesis is a notable example of this approach.[1]
-
Catalyst Optimization: The use of highly efficient and selective catalysts for key steps, such as asymmetric allylic alkylation or aziridination, can significantly improve the yield and stereoselectivity of these transformations.[3][6]
-
Avoiding Problematic Reagents: Some synthetic routes avoid the use of potentially hazardous reagents like azides, which can simplify handling and improve the safety and robustness of the process.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Aziridination Step
-
Possible Cause: Inefficient catalyst, incorrect reaction conditions, or substrate decomposition.
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different transition metal catalysts known for aziridination reactions, such as those based on rhodium or copper.[3]
-
Solvent and Temperature Optimization: Vary the solvent and reaction temperature to find the optimal conditions for the specific substrate and catalyst system.
-
Protecting Group Strategy: Ensure that the protecting groups on the substrate are compatible with the reaction conditions and do not interfere with the aziridination.
-
Issue 2: Poor Stereoselectivity in the Formation of the Cyclohexene Ring
-
Possible Cause: Inadequate chiral catalyst or auxiliary, or non-optimal reaction conditions for asymmetric reactions like the Diels-Alder reaction.
-
Troubleshooting Steps:
-
Chiral Catalyst Selection: If using a catalytic asymmetric reaction, screen a variety of chiral ligands to find one that provides high enantioselectivity.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Use of Chiral Auxiliaries: Consider the use of a chiral auxiliary attached to the dienophile or diene to direct the stereochemical outcome of the cycloaddition.
-
Issue 3: Difficulty in the Ring Opening of Aziridine (B145994) Intermediates
-
Possible Cause: The aziridine ring may be sterically hindered or electronically deactivated, making it resistant to nucleophilic attack.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of Lewis acids can activate the aziridine ring towards nucleophilic opening.[3] A screening of different Lewis acids and their concentrations may be necessary.
-
Nucleophile Choice: The choice of nucleophile is critical. A stronger or more suitable nucleophile may be required to achieve efficient ring opening.
-
Reaction Conditions: Varying the solvent and temperature can influence the rate and regioselectivity of the aziridine opening.
-
Data Presentation
Table 1: Comparison of Different Oseltamivir Synthesis Routes
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Key Features |
| Roche (Commercial) | (-)-Shikimic Acid | ~10-12 | 17-22 | Well-established industrial process.[1] |
| Hayashi Synthesis | Commercially available materials | 3 one-pot operations | 57 | Highly efficient, minimizes purification steps.[1] |
| Trost Synthesis | Commercially available materials | 8 | 30 | Features a palladium-catalyzed asymmetric allylic alkylation.[3][5][6] |
| Shibasaki Synthesis | Commercially available materials | Not specified | Not specified | Bypasses the use of shikimic acid.[1] |
| Fukuyama Synthesis | Commercially available materials | Not specified | Not specified | An alternative route to avoid reliance on natural products.[1] |
Experimental Protocols
Protocol 1: Representative Aziridination Reaction (Conceptual)
This is a conceptual protocol based on general principles of aziridination reactions mentioned in the literature and should be adapted and optimized for specific substrates and laboratory conditions.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Catalyst Addition: Add the chosen transition metal catalyst (e.g., a rhodium or copper complex, 0.01-0.05 eq).
-
Nitrene Precursor Addition: Slowly add the nitrene precursor (e.g., a nosyl- or tosyl-protected amine derivative, 1.1-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a suitable reagent. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aziridine.
Mandatory Visualizations
Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. (Open Access) Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) (2011) | Barry M. Trost | 58 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
SZ1676 stability issues in experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of compound SZ1676. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to acidic or basic pH conditions, oxidizing agents, and light.[1] Like many complex organic molecules, this compound is susceptible to hydrolysis and oxidation, which can lead to the formation of degradation products. Photostability is also a consideration, and prolonged exposure to certain wavelengths of light may cause degradation.[1]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, dark, and well-ventilated place at the recommended temperature. Solutions of this compound are generally less stable and should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be protected from light and stored at low temperatures.
Q3: Can I use this compound in aqueous buffers? What is the optimal pH range?
A3: this compound can be used in aqueous buffers, but its stability is pH-dependent. It has been observed to be unstable in both acidic and basic hydrolytic conditions.[1] It is recommended to use buffers in the neutral pH range (6.5-7.5) for maximal stability. If your experimental conditions require a different pH, the solution should be used as quickly as possible after preparation.
Q4: What are the known degradation products of this compound?
A4: Under stress conditions, this compound can degrade into several products. The primary degradation pathways are hydrolysis and oxidation.[1] Hydrolysis of the ester or amide functionalities is a common degradation route in aqueous solutions, while oxidation can occur at electron-rich moieties within the molecule. Identifying these degradation products is often accomplished using techniques like LC-MS.[1]
Troubleshooting Guide
Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A5: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your cell culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to high variability. It is crucial to minimize the time the compound spends in the aqueous medium before and during the assay. Consider preparing fresh solutions immediately before application to the cells.
Q6: My this compound solution has changed color. What does this indicate?
A6: A change in the color of a solution containing this compound is a visual indicator of potential chemical degradation. This could be due to oxidation or the formation of new chromophoric degradation products. Do not use discolored solutions, as the presence of these impurities could lead to erroneous or misleading experimental results.
Q7: I am observing extra peaks in my HPLC/LC-MS analysis of an experimental sample. How can I determine if they are this compound degradation products?
A7: The appearance of new peaks in your chromatogram suggests the presence of impurities or degradation products. To confirm if these are related to this compound, you can perform a forced degradation study. By intentionally exposing a pure sample of this compound to stress conditions (e.g., acid, base, peroxide, light, heat) and analyzing the resulting mixture, you can identify the characteristic retention times and mass-to-charge ratios of its degradation products.[1]
Data and Protocols
Stability Data Summary
The following table summarizes the stability of this compound under various forced degradation conditions. The data is expressed as the percentage of this compound remaining after a 24-hour incubation period.
| Stress Condition | Reagent | Temperature | % this compound Remaining | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 65% | Hydrolysis Product A |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 45% | Hydrolysis Product B |
| Oxidation | 3% H₂O₂ | 25°C | 58% | Oxidized Product C, D |
| Photochemical | UV Light (254 nm) | 25°C | 72% | Photodegradant E |
| Thermal | 80°C in Water | 80°C | 88% | Hydrolysis Product A |
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C | Inert (e.g., Argon) | Protect from light |
| In DMSO | -20°C | Standard | Protect from light |
| Aqueous Buffer | 4°C | Standard | Protect from light (Use immediately) |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a specific buffer.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Time Point Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject this sample into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots, dilute them as in step 3, and inject them into the HPLC system.
-
Data Analysis: For each time point, calculate the peak area of this compound. Determine the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks should also be noted as potential degradation products. A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products.[1]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Prevention of Compound Degradation in Solution
Disclaimer: There is no publicly available scientific literature detailing the specific degradation pathways or stability of a compound designated "SZ1676." The following troubleshooting guide and frequently asked questions provide general best practices for preventing the degradation of small molecules in solution, based on established chemical principles and examples from published research on other compounds. Researchers should adapt this guidance to the specific properties of their compound of interest.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of chemical compounds in solution.
1. Question: I observe precipitation in my compound solution. What should I do?
Answer: Precipitation can indicate several issues, including poor solubility, compound degradation into less soluble products, or changes in buffer composition.
-
Immediate Actions:
-
Do not use the solution for experiments, as the exact concentration is unknown and it may contain degradants.
-
Gently warm the solution to see if the precipitate redissolves. If it does, the issue may be poor solubility at lower temperatures. However, be aware that heat can also accelerate degradation.
-
If warming does not work, try to centrifuge the sample at a low speed to pellet the precipitate and analyze both the supernatant and the precipitate (if possible) to determine if the compound has degraded.
-
-
Preventative Measures:
-
Solvent Selection: Ensure you are using the recommended solvent for your compound. If solubility is an issue, consider a different solvent system or the use of co-solvents.
-
Concentration: Do not prepare solutions at concentrations exceeding the known solubility of the compound in that specific solvent and temperature.
-
Storage Conditions: Store the solution at the recommended temperature. Some compounds are less soluble at lower temperatures.
-
2. Question: My experimental results are inconsistent. Could my compound be degrading?
Answer: Inconsistent results are a common sign of compound instability. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially interfering substances.
-
Troubleshooting Steps:
-
Prepare a fresh solution: The simplest first step is to prepare a fresh stock solution from solid material and repeat the experiment. If this resolves the inconsistency, your previous solution likely degraded.
-
Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution. Compare the chromatogram of your current solution to that of a freshly prepared one. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Review Handling Procedures: Scrutinize your entire experimental workflow for potential causes of degradation, such as prolonged exposure to light, elevated temperatures, or incompatible reagents.
-
Frequently Asked Questions (FAQs)
1. Question: What are the most common causes of compound degradation in solution?
Answer: The primary factors influencing compound stability in solution are:
-
pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis. For instance, compounds with ester groups are often unstable at acidic or alkaline pH. The stability of paclitaxel (B517696) and related compounds, for example, is significantly affected by pH, with maximum stability observed around pH 4.[1] Similarly, the herbicide tiafenacil (B1428544) degrades rapidly in alkaline conditions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3][4] Therefore, it is crucial to store solutions at the recommended temperature, which is often refrigerated or frozen.
-
Light: Exposure to UV or even ambient light can cause photodegradation in light-sensitive compounds.[4][5] Such solutions should be stored in amber vials or protected from light in other ways.
-
Solvent: The choice of solvent can impact stability. Protic solvents (like water or methanol) can participate in hydrolysis reactions. It is essential to use high-purity, anhydrous solvents when required.
-
Oxygen: Some compounds are prone to oxidation. In such cases, solutions may need to be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).
2. Question: How should I prepare and store my stock solutions?
Answer:
-
Preparation:
-
Use high-purity solvents.
-
If the compound is sensitive to hydrolysis, use anhydrous solvents and handle it in a dry environment (e.g., in a glove box).
-
For oxygen-sensitive compounds, use solvents that have been degassed by sparging with an inert gas.
-
Ensure the compound is fully dissolved before sealing the container.
-
-
Storage:
-
Temperature: Store solutions at the lowest practical temperature to slow degradation, but be mindful of the solvent's freezing point and the compound's solubility at that temperature. Common storage temperatures are 4°C, -20°C, or -80°C.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect light-sensitive compounds.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.[6]
-
Aliquoting: For frequently used solutions, it is best practice to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.
-
3. Question: How can I determine the stability of my compound in a specific solution?
Answer: A formal stability study is the most reliable way to assess the stability of your compound. A typical approach involves:
-
Preparation: Prepare the solution of your compound in the desired solvent/buffer system.
-
Storage: Store aliquots of the solution under various conditions (e.g., different temperatures, light exposures).
-
Analysis: At specified time points, analyze the aliquots using a stability-indicating analytical method, typically HPLC.
-
Evaluation: Monitor the decrease in the concentration of the parent compound and the increase in any degradation products over time. This data can be used to determine the compound's half-life and predict its stability under different conditions.
Data on Factors Affecting Compound Stability
The following table summarizes the impact of various factors on the stability of different chemical compounds, providing a general reference for potential degradation issues.
| Factor | Example Compound | Observation | Reference |
| pH | Paclitaxel | Maximum stability observed around pH 4. Susceptible to acid-catalyzed degradation. | [1] |
| pH | Tiafenacil | Rapid degradation under alkaline conditions. | [3] |
| Temperature | Carbon Tetrachloride | Degradation readily occurs at 50°C in the presence of persulfate. | [2] |
| Temperature | Azo Dyes | Increased temperature (from 20°C to 50°C) increases the rate of degradation in the presence of ascorbic acid. | [4][5] |
| Light | Azo Dyes | Exposure to daylight can induce photodegradation. | [5] |
Experimental Protocols
Protocol: Assessment of Compound Stability in Solution using HPLC
This protocol outlines a general method for determining the stability of a compound in a specific solvent or buffer.
-
Materials:
-
Your compound of interest (solid)
-
High-purity solvent or buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the same solvent/buffer to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the working solution by HPLC to obtain the initial purity profile and peak area of the parent compound. This serves as the baseline.
-
Sample Storage: Dispense aliquots of the working solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before analysis.
-
HPLC Analysis: Analyze each sample using the same HPLC method as the T=0 sample.
-
Data Analysis: For each time point and condition, calculate the percentage of the remaining parent compound relative to the T=0 sample. This is often done by comparing the peak area of the parent compound. Note the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected compound degradation.
Caption: Common factors leading to different compound degradation pathways.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of carbon tetrachloride in aqueous solution in the thermally activated persulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution [mdpi.com]
- 6. cdn.origene.com [cdn.origene.com]
Technical Support Center: Refining SZ1676 Experimental Design for Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with the hypothetical protein kinase inhibitor, SZ1676. Our aim is to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the hypothetical tyrosine kinase "SZK1." By blocking the ATP-binding site of SZK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the activation of critical signaling pathways implicated in cell proliferation and survival, namely the MAPK/ERK and PI3K/Akt pathways.
-
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
Q3: How can I be sure my this compound is potent and used correctly? A3: The efficacy of any small molecule inhibitor depends on its intrinsic potency, stability, and appropriate use in your experimental system. Check the IC₅₀: Ensure you are using the inhibitor at a concentration well above its published 50% inhibitory concentration (IC₅₀) for the target kinase. Potency can vary significantly between inhibitors.[1] Solubility and Stability: Confirm that the inhibitor is fully dissolved in the vehicle solvent and that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.[1]
Experimental Design & Protocols
-
Q4: What cell lines are most suitable for studying the effects of this compound? A4: The choice of cell line is critical and should be based on the expression levels of the target kinase, SZK1. We recommend using cell lines with high endogenous expression of SZK1 or engineered cell lines overexpressing the kinase. Initial screening of a panel of cell lines by western blot for total SZK1 expression is advised.
-
Q5: What is a typical dose-response range for this compound in cell-based assays? A5: Based on in vitro kinase assays, a starting dose-response range for cell-based assays would be from 0.01 µM to 10 µM. However, the optimal concentration range can vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 value in your experimental system.
-
Q6: How long should I pre-treat my cells with this compound before stimulation? A6: A pre-incubation time of 30 minutes to 2 hours is a common starting point to allow for cell penetration and binding of the inhibitor to its target.[1] However, the optimal pre-treatment time may need to be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
-
Problem: High variability in the inhibitory effect of this compound in cell viability or proliferation assays.
-
Possible Causes & Solutions:
-
Inhibitor Instability/Precipitation: Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent or reducing the final concentration.[2]
-
Cell Culture Variability: Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density across all wells. Avoid using cells that are over-confluent or have been in culture for extended periods.[2]
-
Inconsistent Treatment Conditions: Use a precise and calibrated pipette for all liquid handling steps. Ensure that the treatment duration is consistent across all experimental groups.[2]
-
Western Blotting Issues
-
Problem: No decrease in the phosphorylation of downstream targets (e.g., p-ERK, p-Akt) after this compound treatment.
-
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration or Treatment Time: Verify that the concentration of this compound used is sufficient to inhibit SZK1 in your cell line by performing a dose-response experiment. Optimize the pre-treatment time to ensure adequate target engagement.
-
Inactive Compound: Test the activity of your this compound stock in an in vitro kinase assay to confirm its inhibitory potential against purified SZK1.
-
Cellular Permeability: If the inhibitor is active in a biochemical assay but not in a cell-based assay, it may have poor cell permeability. Consider using a different inhibitor or performing cell permeabilization experiments.[1]
-
Antibody Issues: Use a validated antibody specific for the desired phospho-site of the downstream target. Confirm the expression of the total protein in your cell line. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.[2]
-
-
Problem: Inconsistent phosphorylation levels of target proteins in western blots.
-
Possible Causes & Solutions:
-
Sample Preparation: Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Loading Inconsistencies: Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data.[2]
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | Assay Type | IC50 (nM) |
| SZK1 (hypothetical) | Radiometric Kinase Assay | 10 |
| Kinase A | Radiometric Kinase Assay | > 10,000 |
| Kinase B | Radiometric Kinase Assay | 5,200 |
| Kinase C | Radiometric Kinase Assay | > 10,000 |
| Kinase D | Radiometric Kinase Assay | 850 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to ensure complete solubilization.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: Western Blot Analysis of SZK1 Pathway Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours. Pre-treat the cells with this compound at the desired concentrations for 1-2 hours. Stimulate the cells with an appropriate growth factor to activate the SZK1 pathway (if necessary).
-
Protein Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) into an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[5]
Protocol 3: In Vitro Kinase Assay (Radiometric)
-
Assay Setup: In a 96-well plate, prepare a reaction mixture containing the purified SZK1 enzyme, a specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serially diluted this compound or a vehicle control (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the Kₘ for the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP using phosphocellulose filter plates.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of SZ1676
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals using the novel kinase inhibitor, SZ1676. This compound is designed to selectively target the ATP-binding site of Kinase X, a critical component in a signaling pathway implicated in cell proliferation. While highly potent against its intended target, off-target effects can arise, leading to unexpected experimental outcomes. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: My in vitro kinase assay shows potent inhibition of Kinase X by this compound, but I see no effect on cell viability in my cancer cell line. What could be the issue?
A1: This is a common discrepancy between biochemical and cellular assays. Several factors could be at play:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Compound Instability: this compound could be unstable in the cell culture medium, degrading before it can exert its effect.
-
Cellular Environment: The high concentration of ATP within the cell can compete with ATP-competitive inhibitors like this compound, reducing its effective potency.[1]
Q2: I'm observing unexpected phenotypic changes in my cells treated with this compound that are not consistent with the known function of Kinase X. How can I determine if these are off-target effects?
A2: Unexplained cellular phenotypes are often indicative of off-target activity. To investigate this, you can:
-
Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify other potential targets.
-
Rescue Experiments: If you can identify an off-target kinase, try to rescue the phenotype by overexpressing the wild-type form of that kinase.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another known inhibitor of Kinase X that has a different chemical scaffold. If the phenotypes differ, it suggests the effects of this compound may be, at least in part, off-target.
Q3: My cells initially respond to this compound, but over time they develop resistance. What are the possible mechanisms?
A3: Acquired resistance to kinase inhibitors is a significant challenge. Potential mechanisms include:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of Kinase X, such as the "gatekeeper" residue, can prevent this compound from binding effectively.[1]
-
Upregulation of Bypass Pathways: Cells may compensate for the inhibition of Kinase X by upregulating alternative signaling pathways that promote survival and proliferation.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
Troubleshooting Guides
Issue 1: Discrepancy Between In Vitro Potency and Cellular Efficacy
If you observe a significant difference between the biochemical IC50 and the cellular EC50 of this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Assess compound uptake using methods like LC-MS/MS on cell lysates after treatment. | Low intracellular concentration of this compound detected. |
| Active Drug Efflux | Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil). | Increased cellular potency of this compound in the presence of the efflux pump inhibitor. |
| Compound Instability | Measure the concentration of this compound in the cell culture medium over time using HPLC. | Decrease in this compound concentration over the course of the experiment. |
| High Intracellular ATP | Perform cellular assays in media with varying glucose concentrations to modulate intracellular ATP levels. | Increased efficacy of this compound in low-glucose conditions. |
Issue 2: Investigating Potential Off-Target Kinase Inhibition
If you suspect off-target effects are responsible for your experimental observations, a systematic approach is necessary to identify the unintended target(s).
| Experimental Approach | Purpose | Data Interpretation |
| In Vitro Kinase Profiling | To identify other kinases that are inhibited by this compound at relevant concentrations. | A list of potential off-target kinases with their corresponding IC50 values. Focus on kinases inhibited at concentrations achievable in your cellular assays. |
| Phospho-Proteomics | To obtain an unbiased view of the signaling pathways affected by this compound treatment in cells. | Identification of changes in the phosphorylation status of proteins that are not known downstream targets of Kinase X. |
| Western Blotting | To validate the findings from kinase profiling and proteomics by examining the phosphorylation of specific off-target substrates. | Confirmation of increased or decreased phosphorylation of a suspected off-target's substrate in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol is for validating the on-target activity of this compound by assessing the phosphorylation of a known downstream substrate of Kinase X, as well as a suspected off-target.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Substrate Y (downstream of Kinase X), total Substrate Y, phospho-Off-Target Z, total Off-Target Z, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound, showing its intended inhibition of Kinase X and an unintended off-target inhibition of Kinase Z.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
Technical Support Center: Overcoming Resistance to Targeted Therapy
Disclaimer: The compound "SZ1676" is used here as a placeholder for a representative targeted therapy agent. The following troubleshooting guide and FAQs are based on the well-characterized, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib (B560133), and the principles discussed are broadly applicable to other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a targeted agent like this compound (using Osimertinib as a model)?
A1: this compound, modeled after Osimertinib, is a highly selective, irreversible tyrosine kinase inhibitor. It is designed to target specific activating mutations in a key signaling protein, such as EGFR.[1][2][3][4] It works by forming a covalent bond with a specific cysteine residue (e.g., C797 in EGFR) within the ATP-binding site of the mutant kinase.[1][4][5] This irreversible binding blocks the enzyme's activity, thereby inhibiting downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for cancer cell proliferation and survival.[1][3] Its high selectivity for mutant over wild-type protein minimizes off-target effects.[1][4]
Q2: My cell line was initially sensitive to this compound but has now developed resistance. What are the common molecular mechanisms?
A2: Acquired resistance to targeted therapies is a common phenomenon and can occur through several mechanisms:
-
On-Target Secondary Mutations: The target protein itself can acquire new mutations that prevent the drug from binding effectively. For irreversible inhibitors that bind to a cysteine residue, a mutation at this site (e.g., EGFR C797S) is a common mechanism of resistance.[5][6][7][8]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. A frequent bypass mechanism is the amplification of the MET gene, which leads to the activation of MET receptor tyrosine kinase and subsequent downstream signaling independent of the original target.[8][9][10][11][12] Activation of the PI3K/AKT pathway through other means is also a known resistance driver.[13][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the ABCB1 gene), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[15][16][17]
-
Phenotypic Transformation: In some cases, cells may undergo histological changes, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[18][19]
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a step-by-step approach to diagnose and potentially overcome resistance to this compound in your cell line.
Step 1: Confirm and Quantify Resistance
The first crucial step is to confirm that the observed lack of response is due to acquired resistance and to quantify the magnitude of this resistance.
Experiment: Cell Viability Assay to Determine IC50
-
Objective: To compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Methodology: MTT Assay
-
Cell Plating: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of this compound dilutions in culture medium. A common approach is to use 2-fold or 3-fold serial dilutions to cover a broad concentration range (e.g., 0.1 nM to 10 µM).[20][21]
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22][23]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[22][23]
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[24]
-
Data Presentation: Comparative IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line | 15 | 1500 | 100 |
| Your Cell Line | Enter Data | Enter Data | Calculate |
Step 2: Investigate the Mechanism of Resistance
Based on the common mechanisms, perform the following experiments to identify the cause of resistance in your cell line.
Caption: Troubleshooting workflow for investigating resistance mechanisms.
A. On-Target Mutation: Western Blot for Signaling & Sequencing
-
Hypothesis: A secondary mutation in the target protein prevents this compound binding.
-
Experiment 1: Western Blot for Downstream Signaling
-
Objective: To see if the drug can still inhibit the target's activity. If the pathway is still active in the presence of the drug, it suggests a binding issue.
-
Protocol:
-
Treatment: Treat both parental and resistant cells with this compound for 2-6 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[25][26]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[25][26]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[26][27]
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and key downstream effectors (e.g., p-Akt, p-ERK). Re-probe with antibodies for the total protein levels as loading controls.[27][28][29]
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate for detection.[26]
-
-
-
Experiment 2: Gene Sequencing
-
Objective: To identify specific mutations in the coding sequence of the target gene.
-
Methodology: Extract genomic DNA from both parental and resistant cells. Perform PCR to amplify the kinase domain of the target gene, followed by Sanger sequencing or Next-Generation Sequencing (NGS) to identify mutations.
-
B. Bypass Pathway Activation
-
Hypothesis: The cells are using an alternative pathway, like MET or PI3K/Akt, to survive.
-
Experiment 1: qPCR for MET Gene Amplification
-
Objective: To quantify the copy number of the MET gene relative to a reference gene.
-
Protocol:
-
DNA Extraction: Isolate genomic DNA from parental and resistant cells.
-
qPCR Reaction: Set up a qPCR reaction using a TaqMan Copy Number Assay for MET and a reference assay (e.g., RNase P).[30] The reaction mixture typically contains master mix, the specific assay probes, and 5-10 ng of DNA.[30][31]
-
Thermocycling: Perform the qPCR according to standard protocols (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60-62°C for 90s).[30]
-
Analysis: Calculate the MET gene copy number using the ΔΔCt method, comparing the resistant line to the parental line. An increase of 2-fold or more is typically considered amplification.
-
-
-
Experiment 2: Western Blot for Pathway Activation
-
Objective: To check for hyper-activation of key signaling nodes like Akt and ERK.
-
Methodology: Use the Western Blot protocol described in Step 2A, probing for total and phosphorylated forms of MET, Akt, and ERK. Increased phosphorylation in the resistant line, even in the presence of this compound, indicates bypass pathway activation.
-
Data Presentation: Key Molecular Changes in Resistant Cells
| Analysis Type | Parental Cell Line | Resistant Cell Line | Interpretation |
| Target Gene Sequencing | Wild-Type (at Cys residue) | Cys -> Ser Mutation | On-target resistance |
| MET Gene Copy Number | 2 | >6 | MET amplification bypass |
| p-Akt / Total Akt Ratio | 0.2 | 1.5 | PI3K/Akt bypass activation |
| Rhodamine 123 Retention | High | Low | Increased drug efflux |
C. Increased Drug Efflux
-
Hypothesis: Resistant cells are actively pumping this compound out.
-
Experiment: Rhodamine 123 Efflux Assay
-
Objective: To functionally measure the activity of P-glycoprotein (ABCB1), a common drug efflux pump.
-
Protocol:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in culture medium.
-
Dye Loading: Incubate cells with Rhodamine 123 (a fluorescent substrate of P-gp) at a non-toxic concentration (e.g., 50-200 ng/mL) for 30-60 minutes at 37°C.[32] As a control, treat a set of resistant cells with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) during loading.[32][33][34]
-
Efflux Phase: Wash the cells with cold PBS to remove excess dye and resuspend them in fresh, dye-free medium. Incubate for 1-2 hours at 37°C to allow for efflux.[33]
-
Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer.[32][33][35]
-
-
Interpretation: Resistant cells with high P-gp activity will show low Rhodamine 123 fluorescence (high efflux). This efflux will be blocked, and fluorescence will increase, in the presence of a P-gp inhibitor. Parental cells will show high fluorescence.
-
Step 3: Strategies to Overcome Resistance
Based on your findings, you can design rational experiments to re-sensitize your cell line to this compound.
Caption: Logic for selecting a strategy to overcome resistance.
-
If MET amplification is detected:
-
Strategy: Combine this compound with a MET inhibitor (e.g., Savolitinib, Capmatinib).
-
Experiment: Perform a cell viability assay with a matrix of this compound and MET inhibitor concentrations to look for synergistic effects.
-
-
If PI3K/Akt pathway is activated:
-
If increased drug efflux is observed:
-
Strategy: Combine this compound with a P-glycoprotein inhibitor (e.g., Verapamil, Zosuquidar).[15]
-
Experiment: Repeat the cell viability assay in the presence of the P-gp inhibitor to see if sensitivity to this compound is restored.
-
Caption: Bypass signaling through MET and PI3K/Akt activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer [jci.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Osimertinib (AZD9291) Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette Transporter ABCB1 in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Different MET gene alterations in lung adenocarcinoma patients | Terlecka | Oncology in Clinical Practice [journals.viamedica.pl]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of SZ1676
Initial Assessment: Comprehensive searches for "SZ1676" have not yielded specific information about this compound in the public domain. Without foundational data on this compound, including its physicochemical properties, mechanism of action, and metabolic profile, it is not feasible to provide a detailed and specific technical support center as requested.
The following resources are provided as a general guide for enhancing the bioavailability of poorly soluble compounds. Researchers working with this compound are advised to first establish its fundamental characteristics to apply these strategies effectively.
General Troubleshooting for Poor Bioavailability of Novel Compounds
This section provides a generalized framework for addressing common issues encountered with compounds exhibiting low oral bioavailability.
| Observed Issue | Potential Cause | Recommended Action |
| Low drug concentration in plasma after oral administration | Poor aqueous solubility. | Characterize the solubility of the compound at different pH values. Consider formulation strategies to improve solubility such as amorphous solid dispersions or lipid-based formulations. |
| Low membrane permeability. | Conduct in vitro permeability assays (e.g., Caco-2). If permeability is low, investigate the potential for using permeation enhancers or prodrug approaches. | |
| High first-pass metabolism. | Perform in vitro metabolism studies using liver microsomes or hepatocytes. If metabolism is extensive, consider co-administration with metabolic inhibitors or structural modification of the compound to block metabolic sites. | |
| High variability in plasma concentrations between subjects | Food effects on absorption. | Conduct fed vs. fasted bioavailability studies. The presence of food can significantly alter the absorption of some drugs. |
| Formulation-dependent absorption. | Evaluate different formulation types (e.g., suspension, solution, solid dispersion) to identify a more consistent delivery method. | |
| No detectable plasma concentration | Extreme insolubility or instability. | Re-evaluate the solid-state properties of the compound. Assess its stability in simulated gastric and intestinal fluids. |
| Analytical method not sensitive enough. | Develop and validate a highly sensitive bioanalytical method for detecting the compound in plasma. |
Frequently Asked Questions (FAQs) - General Strategies
Q1: What are the first steps to take when a new compound shows poor oral bioavailability?
A1: The initial and most critical step is to determine the underlying cause. The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability. By determining if your compound is poorly soluble, poorly permeable, or both, you can select the most appropriate enhancement strategy.
Q2: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A2: Several formulation approaches can be employed:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][4][5]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[6]
Q3: How can I investigate if poor permeability is the reason for low bioavailability?
A3: In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal permeability of a compound. These assays measure the transport of a drug across a monolayer of human intestinal cells.
Q4: What if extensive first-pass metabolism is suspected?
A4: In vitro studies using liver microsomes or S9 fractions can help identify the metabolic pathways and the enzymes responsible for the drug's metabolism. If a specific enzyme (e.g., a cytochrome P450 isozyme) is identified, strategies such as co-administration with a known inhibitor of that enzyme can be explored in preclinical models.
Experimental Protocols (General)
The following are generalized protocols. Note: These must be adapted based on the specific properties of the compound under investigation.
Protocol 1: pH-Solubility Profile Determination
-
Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range.
-
Materials: The compound of interest, buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), shaker incubator, analytical method for quantification (e.g., HPLC-UV).
-
Method:
-
Add an excess amount of the compound to separate vials containing each buffer solution.
-
Incubate the vials at a controlled temperature (e.g., 37°C) with constant shaking for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot solubility (in µg/mL or mM) against pH.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound in vitro.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), the compound of interest, and control compounds (e.g., a high permeability marker like propranolol (B1214883) and a low permeability marker like mannitol).
-
Method:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add the compound solution in HBSS to the apical side and fresh HBSS to the basolateral side.
-
Incubate at 37°C.
-
At specified time points, take samples from the basolateral side and analyze the compound concentration.
-
Calculate the apparent permeability coefficient (Papp).
-
Logical Workflow for Bioavailability Enhancement
Below is a generalized workflow for systematically addressing poor bioavailability.
Caption: Generalized workflow for addressing poor oral bioavailability.
To proceed with a specific technical support center for this compound, detailed information about the compound is required. Researchers are encouraged to perform the initial characterization steps outlined above to guide their bioavailability enhancement efforts.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. upm-inc.com [upm-inc.com]
- 4. scispace.com [scispace.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Validation & Comparative
In-Depth Comparison of SZ1676 with Other Coumarin Derivatives: A Guide for Researchers
A comprehensive review of the coumarin (B35378) derivative SZ1676 in comparison to other compounds in its class is currently not feasible due to the limited availability of public data on this compound.
Initial research indicates that this compound is a derivative of a compound designated as SZ1677, which is reportedly undergoing clinical trials. A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of SZ1677 and its derivatives, including this compound.[1] However, beyond this analytical method, there is no publicly accessible information regarding the synthesis, biological activity, mechanism of action, or experimental data for this compound.
Without this crucial information, a direct and objective comparison of this compound's performance against other coumarin derivatives, as per the core requirements of this guide, cannot be conducted. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams would be purely speculative and lack the necessary scientific evidence.
This guide will, therefore, provide a broader comparative overview of the well-established biological activities and mechanisms of action of various classes of coumarin derivatives to offer a valuable contextual framework for researchers, scientists, and drug development professionals.
The Versatile Scaffold of Coumarin Derivatives
Coumarins (2H-1-benzopyran-2-one) are a large class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. The basic coumarin structure can be extensively modified, leading to derivatives with diverse biological activities.
Key Therapeutic Areas of Coumarin Derivatives: A Comparative Overview
Coumarin derivatives have been extensively studied for various therapeutic applications. The table below summarizes the activities of some well-known coumarin derivatives, offering a glimpse into the potential therapeutic landscape that a new derivative like this compound might enter.
| Coumarin Derivative | Primary Biological Activity | Reported Mechanism of Action | Key Experimental Findings (Illustrative) |
| Warfarin | Anticoagulant | Inhibition of Vitamin K epoxide reductase | Prevents thrombosis and embolism. |
| Scopoletin | Anti-inflammatory, Antioxidant | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), scavenging of reactive oxygen species. | Reduces edema and inflammatory markers in animal models. |
| Umbelliferone | Anticancer, Anti-inflammatory | Induction of apoptosis, cell cycle arrest, inhibition of NF-κB signaling. | Inhibits proliferation of various cancer cell lines. |
| Osthole | Anticancer, Neuroprotective | Modulation of multiple signaling pathways including PI3K/Akt and MAPK. | Suppresses tumor growth and demonstrates neuroprotective effects in preclinical models. |
| 4-Hydroxycoumarins | Anticoagulant, Antibacterial | Inhibition of Vitamin K epoxide reductase, potential disruption of bacterial cell processes. | Effective anticoagulants and show activity against certain bacterial strains. |
Common Signaling Pathways Modulated by Coumarin Derivatives
The biological effects of coumarin derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for the development of novel targeted therapies.
dot
Caption: Common signaling pathways modulated by various coumarin derivatives.
General Experimental Protocols for Evaluating Coumarin Derivatives
To assess the therapeutic potential of new coumarin derivatives, a series of standardized in vitro and in vivo experiments are typically performed.
-
Cytotoxicity Assays (e.g., MTT, LDH):
-
Objective: To determine the concentration at which a compound is toxic to cells.
-
Methodology: Cancer or normal cell lines are incubated with varying concentrations of the coumarin derivative for a specified period (e.g., 24, 48, 72 hours). Cell viability is then measured using a colorimetric assay like MTT or by quantifying lactate (B86563) dehydrogenase (LDH) release.
-
-
Enzyme Inhibition Assays:
-
Objective: To determine if the compound inhibits a specific enzyme.
-
Methodology: A purified enzyme is incubated with its substrate and different concentrations of the coumarin derivative. The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate.
-
-
Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the expression levels of specific proteins in a signaling pathway.
-
Methodology: Cells are treated with the coumarin derivative, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
-
References
SZ1676 vs. known inhibitors of [target pathway]
An Objective Comparison of STING Agonists for Immuno-Oncology Researchers
A Comparative Analysis of TAK-676 (Dazostinag) and Other STING Agonists in Clinical Development
The stimulator of interferon genes (STING) pathway has emerged as a promising target in immuno-oncology. Activation of STING in the tumor microenvironment can initiate a potent anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing. This has led to the development of several STING agonists, with TAK-676 (dazostinag) being a notable candidate. This guide provides a comparative overview of TAK-676 and other known STING agonists that have entered clinical trials, including ADU-S100 (miwavanlimab), MK-1454 (ulevostinag), and E7766.
Note on Nomenclature: The initial query for "SZ1676" did not yield specific results. Based on the context of targeted cancer therapy and available literature, this guide assumes the intended subject is TAK-676. TAK-676 is a novel, synthetic, systemically administered STING agonist.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the downstream phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cytokine milieu promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Preclinical Performance of STING Agonists
The following table summarizes key preclinical data for TAK-676 and other STING agonists, primarily from in vivo murine tumor models. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
| Compound | Model(s) | Key Findings | Reference(s) |
| TAK-676 | A20 lymphoma, CT26 colon, B16F10 melanoma | Dose-dependent activation of STING signaling and type I IFN production. Significant anti-tumor activity, including complete regressions and durable memory T-cell immunity.[1][2][3] | [1][2][3] |
| ADU-S100 | B16 melanoma, CT26 colon | Intratumoral injection led to tumor regression in both injected and non-injected lesions. Synergistic effect with immune checkpoint inhibitors.[4][5][6] | [4][5][6][7] |
| MK-1454 | Syngeneic tumor models | Robust tumor cytokine upregulation and effective anti-tumor activity. Enhanced efficacy when combined with an anti-PD-1 antibody.[8][9][10][11] | [8][9][12][10][11] |
| E7766 | CT26 colon, orthotopic bladder cancer | Potent anti-tumor activity with a 90% cure rate in a dual-tumor model. Induced durable tumor-specific memory. Showed activity across multiple human STING genotypes.[4][13][14][15] | [4][13][14][15] |
Clinical Trial Data and Performance
The clinical development of STING agonists has yielded mixed results. The following tables summarize available clinical data for TAK-676 and its comparators. Direct comparison is challenging due to differences in trial design, patient populations, and combination therapies.
TAK-676 (dazostinag)
| Trial ID | Phase | Indication | Treatment | Key Results | Reference(s) |
| NCT04420884 (iintune-1) | 1/2 | Advanced/Metastatic Solid Tumors | Monotherapy and in combination with pembrolizumab (B1139204) | Combination with pembrolizumab in 1L RM-SCCHN (n=29): ORR of 34% (1 CR, 7 PR). Manageable safety profile. Evidence of STING pathway activation.[16][17] | [16][17][18][19][20][21][22] |
| NCT04879849 | 1 | NSCLC, TNBC, SCCHN | In combination with pembrolizumab and radiation therapy | Study ongoing to evaluate safety and preliminary efficacy.[23] | [23] |
Comparator STING Agonists
| Compound | Trial ID | Phase | Indication | Treatment | Key Results | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | ADU-S100 | NCT02675439 | 1 | Advanced/Metastatic Solid Tumors & Lymphomas | Monotherapy | Limited clinical activity: 1 confirmed PR out of 47 patients. Well-tolerated. Development discontinued.[4][5] |[4][5] | | MK-1454 | NCT03010176 | 1 | Advanced Solid Tumors & Lymphomas | Monotherapy and in combination with pembrolizumab | Monotherapy: No objective responses. Combination: ORR of 24% (all PRs) in 25 patients. Manageable toxicity.[11] |[11] | | E7766 | NCT04144140 | 1/1b | Advanced Solid Tumors & Lymphomas | Monotherapy | Best response of stable disease in 33.3% of patients (8 of 24). Manageable safety profile. Evidence of on-target pharmacodynamic effects.[24] |[24] |
Experimental Protocols
In Vitro STING Activation Assay
A common method to assess the potency of STING agonists is to measure the induction of a downstream effector, such as IFN-β, in a cell-based assay.
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express all components of the cGAS-STING pathway, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist (e.g., TAK-676) for a specified period (e.g., 24 hours).
-
Quantification of IFN-β: The supernatant is collected, and the concentration of secreted IFN-β is quantified using an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve to determine the potency of the agonist.
Syngeneic Mouse Tumor Model
To evaluate the in vivo anti-tumor efficacy of STING agonists, syngeneic mouse models are frequently used, where the tumor and the host mouse are from the same inbred strain, ensuring a competent immune system.
Caption: A typical experimental workflow for a syngeneic mouse tumor model.
-
Tumor Cell Implantation: A known number of tumor cells (e.g., 1x10^6 CT26 colon carcinoma cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The STING agonist (e.g., TAK-676) or vehicle control is administered according to the study protocol (e.g., intravenously, three times a week).
-
Monitoring and Endpoints: Tumor growth is monitored by caliper measurements. Primary endpoints typically include tumor growth inhibition and overall survival. Secondary endpoints may involve harvesting tumors and spleens for immune cell profiling by flow cytometry to analyze the activation and infiltration of T cells, NK cells, and dendritic cells.
Cytokine Profiling
To assess the systemic immune activation by STING agonists, cytokine levels in the plasma or serum of treated animals or patients are measured.
-
Sample Collection: Blood samples are collected at various time points after administration of the STING agonist.
-
Sample Processing: Blood is processed to obtain plasma or serum, which is then stored at -80°C until analysis.
-
Multiplex Cytokine Assay: A bead-based multiplex immunoassay (e.g., Luminex) is used to simultaneously quantify a panel of cytokines and chemokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6, CXCL10).
-
Data Analysis: Cytokine concentrations are determined by comparing the sample signals to standard curves. The results provide a profile of the systemic immune response induced by the STING agonist.
Conclusion
TAK-676 (dazostinag) is a promising systemically available STING agonist that has demonstrated encouraging preclinical activity and, notably, a 34% objective response rate in combination with pembrolizumab in first-line recurrent/metastatic head and neck squamous cell carcinoma.[16][17] This early clinical data appears favorable when compared to the limited monotherapy activity observed with other STING agonists like ADU-S100 and MK-1454. However, it is crucial to acknowledge the limitations of cross-trial comparisons, as patient populations and treatment regimens differ. The development of some earlier STING agonists has been halted due to insufficient efficacy, highlighting the challenges in translating potent preclinical activity into clinical benefit. The ongoing clinical trials for TAK-676 will be critical in further defining its therapeutic potential and positioning within the landscape of cancer immunotherapy.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. vjoncology.com [vjoncology.com]
- 24. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Urokinase-Type Plasminogen Activator (u-PA) Inhibitor Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the activity of urokinase-type plasminogen activator (u-PA) inhibitors in various preclinical models. It is intended for researchers, scientists, and drug development professionals working in oncology and other fields where the u-PA system plays a critical pathological role. This document focuses on the well-characterized inhibitor WX-UK1 and its oral prodrug WX-671 (Upamostat) as a benchmark for evaluating the activity of other u-PA inhibitors, such as SZ1676.
The urokinase-type plasminogen activator (u-PA) system is a key player in cancer progression, facilitating tumor invasion and metastasis through the degradation of the extracellular matrix.[1][2] The central component of this system, the serine protease u-PA, converts plasminogen to the broad-spectrum protease plasmin.[1] Elevated levels of u-PA and its receptor (uPAR) are correlated with poor patient outcomes in various cancers, making the u-PA system an attractive target for therapeutic intervention.[1][3]
This guide outlines the methodologies for cross-validating the activity of u-PA inhibitors in a range of experimental settings, from enzymatic assays to cell-based models of invasion.
Comparative Efficacy of u-PA Inhibitors
The development of small molecule inhibitors targeting u-PA has provided valuable tools for cancer research and potential therapeutic agents. Among these, WX-UK1 has demonstrated potent inhibition of u-PA and significant anti-metastatic effects in preclinical studies.[2][4] Its orally bioavailable prodrug, WX-671 (Upamostat), has undergone clinical evaluation, further establishing the therapeutic potential of targeting this pathway.[1][5] While specific quantitative data for this compound is not yet publicly available, its activity can be benchmarked against established inhibitors like WX-UK1 using the protocols detailed below.
Table 1: In Vitro Inhibitory Activity of u-PA Inhibitors
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| WX-UK1 | u-PA | Enzymatic Assay | Ki | 0.41 µM | [4] |
| This compound | u-PA | Enzymatic Assay | IC50/Ki | Data not available | - |
Table 2: Cellular Activity of u-PA Inhibitors in Cancer Models
| Compound | Cell Line(s) | Assay Type | Effect | Magnitude | Reference |
| WX-UK1 | FaDu (HNSCC), HeLa (Cervical Carcinoma) | Matrigel Invasion Assay | Inhibition of cell invasion | Up to 50% | [3] |
| This compound | Various | Cell Invasion Assay | Inhibition of cell invasion | Data not available | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the u-PA signaling pathway and a typical experimental workflow for evaluating u-PA inhibitors.
Figure 1. The u-PA signaling pathway and point of inhibition.
Figure 2. Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accurate comparison of inhibitor activity.
Chromogenic u-PA Activity Assay (Indirect)
This assay measures the ability of u-PA to convert plasminogen to plasmin, which then cleaves a chromogenic substrate.
-
Materials:
-
96-well microplate
-
Human u-PA standard
-
Plasminogen
-
Chromogenic plasmin-specific substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer
-
Test inhibitors (this compound, WX-UK1)
-
Microplate reader (405 nm)
-
-
Procedure:
-
Prepare a dilution series of the u-PA standard and test inhibitors in assay buffer.
-
To each well of a 96-well plate, add assay buffer, plasminogen, and the u-PA standard or sample.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the chromogenic plasmin substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points.[6][7]
-
Calculate the rate of substrate cleavage and determine the inhibitory activity (IC50 or Ki) of the test compounds.
-
Fluorometric Plasminogen Activation Assay
This assay provides a highly sensitive method to measure plasmin activity through the release of a fluorescent molecule.
-
Materials:
-
96-well black microplate
-
Plasmin standard
-
Fluorometric plasmin substrate (e.g., AMC-based)
-
Assay buffer
-
Test inhibitors
-
Fluorescence microplate reader (Ex/Em = 360/450 nm)
-
-
Procedure:
-
Prepare a standard curve using the plasmin standard.
-
In the presence of u-PA and plasminogen, add various concentrations of the test inhibitors.
-
Add the fluorometric plasmin substrate to all wells.
-
Incubate at 37°C, protected from light.
-
Determine the plasmin activity from the standard curve and calculate the percent inhibition by the test compounds.
-
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix.
-
Materials:
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Cancer cell line with high invasive potential (e.g., FaDu, HeLa)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Test inhibitors
-
Cell stain (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells, pre-treated with various concentrations of the test inhibitor or vehicle control, in serum-free medium into the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.[3][10]
-
Count the number of stained cells in several microscopic fields for each insert.
-
Calculate the percent inhibition of invasion for each inhibitor concentration compared to the vehicle control.
-
Conclusion
The cross-validation of this compound activity against established u-PA inhibitors like WX-UK1 and WX-671 using standardized and robust assays is crucial for determining its therapeutic potential. The protocols and comparative framework provided in this guide are intended to facilitate these evaluations, ultimately contributing to the development of novel anti-cancer therapies targeting the u-PA system.
References
- 1. The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. abcam.com [abcam.com]
- 7. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Comparative Analysis of the Neuromuscular Blocking Agent SZ1676 and the Standard Drug Vecuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel non-depolarizing neuromuscular blocking agent, SZ1676, and the established standard drug, Vecuronium (B1682833). The information presented is based on available preclinical data and is intended to inform research and development in the field of anesthesiology and pharmacology.
Executive Summary
This compound is a 3-acetoxy derivative of the novel, short-acting, non-depolarizing steroidal neuromuscular blocking agent, SZ1677. Preclinical studies suggest that this compound is a potent neuromuscular blocker, though it is reported to be less potent than its parent compound, SZ1677. The primary standard drug for comparison is Vecuronium, a widely used intermediate-acting, non-depolarizing neuromuscular blocking agent. This guide will compare the pharmacodynamic properties of this compound and Vecuronium, detail the experimental protocols for assessing neuromuscular blockade, and illustrate the relevant signaling pathways.
Data Presentation
The following table summarizes the available quantitative data for this compound and Vecuronium. It is important to note that the data for this compound is limited to a single preclinical study in beagle dogs, and further research is required for a comprehensive comparison.
| Parameter | This compound | Vecuronium | Standard Drug (Rocuronium) |
| Potency (ED90) | 35.8 ± 2.5 µg/kg (in beagle dogs) | 0.057 mg/kg (in humans under balanced anesthesia)[1] | ~300 µg/kg (in humans)[2] |
| Onset of Action | Data not available | 2.5 to 3 minutes (for a dose of 0.08 to 0.1 mg/kg)[1][3] | 1.0 to 1.7 minutes (for a dose of 2 x ED90)[2] |
| Clinical Duration of Action | Data not available | Approximately 25-30 minutes (for a dose of 0.08 to 0.1 mg/kg)[1][3] | 22.4 ± 8.30 minutes (for a dose of 2 x ED90)[2] |
Experimental Protocols
The assessment of neuromuscular blocking agents involves precise and standardized experimental protocols to ensure the reliability and comparability of the data. The key experiments cited in the evaluation of this compound and standard drugs are detailed below.
Determination of Potency (ED90)
The ED90, the dose required to produce 90% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation, is a critical measure of a neuromuscular blocking agent's potency.
Protocol in Beagle Dogs (as referenced for this compound):
-
Animal Preparation: Beagle dogs are anesthetized, and ventilation is mechanically controlled.
-
Nerve Stimulation: The peroneal nerve is stimulated supramaximally with a train-of-four (TOF) stimulus (2 Hz for 2 seconds) every 15 seconds.
-
Muscle Response Measurement: The evoked contractions of the anterior tibialis muscle are measured using a force-displacement transducer.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in cumulative doses.
-
Data Analysis: The percentage of twitch depression is plotted against the cumulative dose on a log-probit scale to determine the ED90.
Measurement of Onset and Duration of Action
Protocol in Humans (as typically performed for Vecuronium and Rocuronium):
-
Patient Preparation: Patients undergoing surgery under general anesthesia are monitored.
-
Nerve Stimulation and Monitoring: The ulnar nerve at the wrist is stimulated using a peripheral nerve stimulator with a TOF stimulus. The evoked response of the adductor pollicis muscle is measured, often using acceleromyography.[4]
-
Drug Administration: A bolus dose of the neuromuscular blocking agent is administered intravenously.
-
Onset of Action: The time from the end of the injection to the maximum depression of the first twitch (T1) is recorded as the onset of action.[2]
-
Clinical Duration of Action: The time from drug administration until the T1 height returns to 25% of its baseline value is defined as the clinical duration of action.[2]
Mandatory Visualization
Signaling Pathway of Non-Depolarizing Neuromuscular Blockade
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents like this compound and Vecuronium at the neuromuscular junction.
Caption: Competitive antagonism of acetylcholine (ACh) at the nicotinic ACh receptor by this compound/Vecuronium.
Experimental Workflow for Assessing Neuromuscular Blockade
The following diagram outlines the typical workflow for the in vivo assessment of neuromuscular blocking agents.
Caption: A generalized workflow for the in vivo evaluation of neuromuscular blocking agents.
References
- 1. The future of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of equipotent doses of rocuronium and vecuronium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of SZ1676 Bioactivity: A Comparative Analysis with Vecuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the neuromuscular blocking agent SZ1676, a derivative of SZ1677, with the established clinical agent, vecuronium (B1682833). The information presented is based on available preclinical and clinical data, offering a comprehensive overview for researchers and drug development professionals. This document summarizes key performance indicators, details experimental methodologies, and visualizes the underlying mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the key pharmacodynamic parameters of SZ1677 (as a proxy for this compound) and vecuronium, providing a quantitative comparison of their neuromuscular blocking effects.
| Parameter | SZ1677 | Vecuronium | Species/Model |
| ED50 (µg/kg) | Data not available | 18.4 - 23.9 | Human[1] |
| ED90 (µg/kg) | 25 | 33.5 - 45.4 | Guinea Pig, Human[1] |
| Onset of Action | Rapid | 2.5 - 3 minutes (for good intubation conditions) | Guinea Pig, Human[2] |
| Duration of Action | Shorter than Rocuronium | 25 - 30 minutes (clinically required blockade) | Guinea Pig, Human[2] |
Table 1: Comparative Efficacy and Potency. ED50 and ED90 represent the doses required to produce 50% and 90% of the maximal neuromuscular blockade, respectively. Onset and duration of action are critical parameters for clinical utility.
Mechanism of Action: Neuromuscular Blockade
Both this compound (as inferred from SZ1677) and vecuronium are non-depolarizing neuromuscular blocking agents.[3] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[3][4] By binding to these receptors, they prevent acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction.
Some non-depolarizing neuromuscular blockers also exhibit presynaptic effects by blocking prejunctional nAChRs, which can interfere with the mobilization of acetylcholine vesicles during high-frequency nerve stimulation.[4] This presynaptic action contributes to the "fade" observed during train-of-four (TOF) stimulation.
Caption: Signaling pathway at the neuromuscular junction and points of inhibition by this compound and Vecuronium.
Experimental Protocols
The bioactivity of neuromuscular blocking agents is commonly assessed using both in vitro and in vivo models. Below are detailed protocols for two standard assays.
In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Mouse)
This ex vivo model allows for the direct assessment of a compound's effect on neuromuscular transmission in an isolated tissue preparation.
Caption: Workflow for the in vitro phrenic nerve-hemidiaphragm assay.
Detailed Methodology:
-
Tissue Preparation: A mouse is euthanized, and the diaphragm with the phrenic nerve intact is rapidly dissected.[5] One hemidiaphragm is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[5] The muscular part is attached to a force-displacement transducer to record isometric contractions.[5]
-
Nerve Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.1-0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) using platinum electrodes.[5]
-
Data Acquisition: The twitch tension of the muscle is recorded. After a stable baseline is achieved, the test compound (this compound or vecuronium) is added to the organ bath in a cumulative or single-dose manner.
-
Analysis: The percentage reduction in twitch height is measured to determine the extent of neuromuscular blockade. Dose-response curves are constructed to calculate potency parameters like ED50 and ED90.
In Vivo Sciatic Nerve-Tibialis Anterior Muscle Preparation (Rat/Guinea Pig)
This in vivo model assesses the neuromuscular blocking effect of a compound in a whole-animal system, providing insights into its pharmacokinetic and pharmacodynamic properties.
References
- 1. Dose-response curve and time-course of effect of vecuronium in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dopamine D2 Receptor Biased Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of functionally selective ligands for G protein-coupled receptors (GPCRs) represents a promising therapeutic strategy. For the dopamine (B1211576) D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease, biased agonists that preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways are of significant interest.[1][2] Such biased signaling may offer a means to separate therapeutic effects from undesirable side effects.[3]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of D2R biased agonists based on the scaffold of aripiprazole (B633), a clinically used atypical antipsychotic.[4][5] While the specific compound "SZ1676" was not identifiable in public literature, the principles and data presented herein for aripiprazole analogs serve as a representative model for understanding the SAR of D2R biased agonists.
Comparative Analysis of Aripiprazole Analogs
The following tables summarize the binding affinities and functional activities of a selection of aripiprazole analogs at the dopamine D2 receptor, highlighting their bias towards either G protein signaling (measured by cAMP inhibition) or β-arrestin recruitment.
Table 1: Binding Affinities and Functional Potencies of Aripiprazole Analogs at the D2 Receptor [4]
| Compound | R Group | Ki (nM) D2R | cAMP Inhibition (pEC50) | cAMP Inhibition (Emax %) | β-arrestin Recruitment (pEC50) | β-arrestin Recruitment (Emax %) |
| Aripiprazole | H | 1.2 | 8.1 | 45 | 7.5 | 30 |
| Analog 1 | 2-Cl | 0.8 | 8.3 | 55 | 7.6 | 40 |
| Analog 2 | 3-Cl | 1.5 | 8.0 | 40 | 7.4 | 25 |
| Analog 3 | 4-Cl | 2.1 | 7.9 | 35 | 7.2 | 20 |
| Analog 4 | 2-F | 1.0 | 8.2 | 50 | 7.5 | 35 |
| Analog 5 | 3-F | 1.8 | 8.0 | 42 | 7.3 | 28 |
| Analog 6 | 4-F | 2.5 | 7.8 | 38 | 7.1 | 22 |
Emax values are relative to the full agonist quinpirole.
Table 2: Bias Factors for Aripiprazole Analogs [4]
| Compound | R Group | Bias Factor (β-arrestin vs. G protein) |
| Aripiprazole | H | 0.40 |
| Analog 1 | 2-Cl | 0.50 |
| Analog 2 | 3-Cl | 0.35 |
| Analog 3 | 4-Cl | 0.28 |
| Analog 4 | 2-F | 0.45 |
| Analog 5 | 3-F | 0.38 |
| Analog 6 | 4-F | 0.32 |
A bias factor > 1 indicates a preference for β-arrestin recruitment, while a factor < 1 indicates a preference for G protein signaling.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of SAR studies.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.
-
Cell Line: HEK-293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. cAMP Inhibition Assay (G protein signaling)
-
Objective: To measure the functional potency and efficacy of compounds in activating the Gαi/o-coupled D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Line: CHO or HEK-293 cells stably expressing the human dopamine D2L receptor.
-
Procedure:
-
Cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Dose-response curves are generated to determine the pEC50 (potency) and Emax (efficacy) values for cAMP inhibition.
-
3. β-Arrestin Recruitment Assay
-
Objective: To quantify the ability of a compound to promote the interaction between the activated D2 receptor and β-arrestin 2.
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.[6]
-
Procedure:
-
Cells are co-transfected with constructs for the D2 receptor fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).
-
Upon agonist stimulation, the D2 receptor is activated and recruits β-arrestin 2, bringing the donor and acceptor molecules into close proximity.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the light emitted by the donor and acceptor is measured at their respective wavelengths.
-
The BRET ratio is calculated, and dose-response curves are generated to determine the pEC50 and Emax values for β-arrestin recruitment.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the dopamine D2 receptor and a typical experimental workflow for assessing biased agonism.
Caption: Dopamine D2 Receptor Signaling Pathways.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 3. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of a Novel Kinase Inhibitor SZ1676
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, including cancer. However, the clinical success of these inhibitors is intrinsically linked to their specificity. Off-target effects, where a small molecule interacts with unintended proteins, can lead to cellular toxicity and misinterpretation of experimental results, ultimately causing clinical trial failures.[1][2] Therefore, a rigorous assessment of a novel inhibitor's specificity is paramount.
This guide provides a comprehensive framework for evaluating the specificity of a hypothetical novel kinase inhibitor, "SZ1676," designed to target a specific kinase, "Kinase X." We will explore a multi-pronged approach, integrating in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide off-target identification methods.
Comparative Analysis of Kinase Selectivity
A primary step in characterizing a new inhibitor is to determine its selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of purified kinases. The data generated allows for a quantitative comparison of the inhibitor's potency against its intended target versus other kinases.
Table 1: In Vitro Kinase Profiling of this compound
| Kinase Target | This compound IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |
| Kinase X (On-Target) | 15 | 50 | 25 |
| Kinase Y (Off-Target) | >10,000 | 500 | 1,500 |
| Kinase Z (Off-Target) | 1,200 | 8,000 | >10,000 |
| Kinase Family Member 1 | 250 | 1,000 | 750 |
| Kinase Family Member 2 | 800 | 2,500 | 1,800 |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency.
The selectivity of an inhibitor can be quantified using metrics such as the selectivity score (S-score), which provides a single value to represent the inhibitor's promiscuity. A lower S-score indicates higher selectivity.
Table 2: Selectivity Score Comparison
| Compound | Number of Kinases Inhibited >50% at 1 µM | Selectivity Score (S-score) |
| This compound | 3 | 0.08 |
| Competitor A | 15 | 0.25 |
| Competitor B | 8 | 0.15 |
Experimental Protocols
Reproducibility and accuracy are contingent on detailed experimental methodologies. Below are protocols for key assays used to assess inhibitor specificity.
1. In Vitro Kinase Profiling
This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of kinases using a radiometric assay.
-
Objective: To determine the potency and selectivity of this compound across a broad range of kinases.
-
Materials:
-
Purified recombinant kinases (e.g., a panel of over 400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[4][5]
-
Objective: To confirm that this compound directly binds to and stabilizes Kinase X in a cellular context.
-
Materials:
-
Cell line expressing Kinase X.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Lysis buffer.
-
Reagents for Western blotting (antibodies against Kinase X and a loading control).
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.[4]
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.[3]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble Kinase X at each temperature by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Chemoproteomics for Off-Target Identification
Chemoproteomics provides an unbiased approach to identify the full spectrum of protein targets of a small molecule.[6][7][8]
-
Objective: To identify both the intended target and potential off-targets of this compound in a proteome-wide manner.
-
Methodology:
-
Affinity-based chemoproteomics: This method often involves synthesizing a version of the small molecule with an affinity tag (e.g., biotin) or a photo-reactive group.[9][10]
-
The modified this compound is incubated with a cell lysate.
-
Proteins that bind to the inhibitor are "pulled down" using affinity purification (e.g., streptavidin beads for a biotinylated compound).
-
The captured proteins are identified and quantified by mass spectrometry.
-
To distinguish specific binders from non-specific ones, a competition experiment is performed where the cell lysate is pre-incubated with an excess of the unmodified this compound.[6]
-
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Workflow for assessing the specificity of a novel kinase inhibitor.
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
By employing this multi-faceted approach, researchers can build a robust specificity profile for a novel kinase inhibitor. This comprehensive characterization is crucial for the confident interpretation of preclinical data and for making informed decisions on the path toward clinical development. The integration of in vitro, cellular, and proteome-wide techniques provides a high-resolution map of a compound's interactions, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomics, a broad avenue to target deconvolution | THE LEI GROUP [chem.pku.edu.cn]
- 8. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Comparative Analysis of Novel Compounds: Data Not Available for SZ1676
A comprehensive head-to-head comparison of the novel compound SZ1676 with other emerging therapeutic agents cannot be provided at this time. Extensive searches of public chemical databases and scientific literature did not yield any specific information for a compound designated "this compound."
This lack of publicly available data prevents the identification of this compound's chemical structure, mechanism of action, and therapeutic target. Consequently, it is not possible to identify appropriate comparable novel compounds for a meaningful analysis of efficacy, safety, and experimental protocols.
To facilitate the requested comparative guide, please provide a recognized chemical identifier for this compound, such as:
-
Full Chemical Name: The systematic name of the compound.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
A specific reference to a published scientific paper, patent, or conference presentation that describes the compound.
Once a verifiable identifier for this compound is available, a thorough and objective comparison with other novel compounds can be conducted. This would include summarizing quantitative data in structured tables, detailing experimental methodologies, and creating visualizations of relevant signaling pathways and workflows as per the original request.
Safety Operating Guide
Navigating the Safe Handling of SZ1676: A Comprehensive Guide
Disclaimer: Information for a specific chemical designated "SZ1676" is not publicly available. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
This guide provides a framework for the safe operational and disposal plans for a hypothetical hazardous chemical, this compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming it possesses properties requiring careful handling.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use and are of the appropriate thickness for the duration of the handling task. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety goggles or face shield | Chemical splash goggles are mandatory to protect against splashes and aerosols.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron | A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors or the specific hazard class of the compound must be used.[1][3] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are required in all laboratory areas where chemicals are handled. |
Chemical Handling and Storage Protocols
Safe handling and storage are paramount to preventing accidents and ensuring the stability of the chemical.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.
-
Location: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation risks.[4]
-
Dispensing: When weighing or transferring the substance, use a spatula or other appropriate tool to avoid direct contact. If the substance is a powder, be mindful of creating dust. For liquids, pour carefully to avoid splashing.
-
Contamination: Avoid cross-contamination by using dedicated glassware and utensils.
-
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[4] Do not eat, drink, or apply cosmetics in the laboratory.
Storage Procedures:
-
Container: Store this compound in its original, tightly sealed container.[1][4] The container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Refer to the Safety Data Sheet (SDS) for specific incompatibility information.
-
Segregation: Store this compound separately from strong oxidizing agents, acids, and bases.[5]
-
Inventory: Maintain an accurate inventory of the chemical, including the amount and storage location.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.
Waste Segregation and Collection:
-
Waste Streams: Segregate waste containing this compound from other laboratory waste.[6]
-
Containers: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The label should include the words "Hazardous Waste" and the full chemical name.[7]
-
Compatibility: Ensure the waste container is compatible with the chemical properties of this compound.[7]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
Disposal Procedure:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Do Not Drain Dispose: Under no circumstances should this compound or its rinsate be poured down the drain.[7]
Spill Management Workflow
In the event of a spill, a calm and systematic approach is essential to ensure safety and proper cleanup.
Caption: Workflow for managing a chemical spill.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. zeta-corp.com [zeta-corp.com]
- 3. Protective Clothing, Goggles, Gloves & More - New Pig [newpig.com]
- 4. docs.tensio.be [docs.tensio.be]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
